2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-nitro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(7-9)18(21)22/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRUVUQKGWGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691173 | |
| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669002-26-0 | |
| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the unequivocal structure elucidation of the small molecule, 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid. Moving beyond a simple listing of techniques, this document emphasizes the strategic integration of multiple analytical methods, detailing the causality behind experimental choices to ensure a self-validating and robust analytical workflow.
Introduction and Strategic Overview
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis and medicinal chemistry.[1] Accurate determination of its molecular structure is a prerequisite for understanding its chemical reactivity, predicting its biological activity, and ensuring purity and quality in any downstream application.
The core principle of modern structure elucidation is the convergence of evidence from orthogonal analytical techniques.[2][3] A single method may provide ambiguous or incomplete information. Therefore, this guide details a multi-pronged strategy employing Mass Spectrometry (MS) for molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and X-ray Crystallography for the definitive determination of the three-dimensional atomic arrangement.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethyl)benzoic acid | [4] |
| Molecular Formula | C₈H₄F₃NO₄ | [1][4] |
| Molecular Weight | 235.12 g/mol | [1][4] |
| CAS Number | 320-94-5 | [1][5] |
| Physical Form | Off-White to Pale Yellow Solid / Powder | [1][5] |
| Melting Point | 134-138 °C | [1] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,-0.86!"]; O1 [label="O", pos="3.0,0!"]; O2 [label="OH", pos="3.0,-1.72!"]; N1 [label="N", pos="-2.5,-0.86!"]; O3 [label="O", pos="-3.0,0!"]; O4 [label="O", pos="-3.0,-1.72!"]; C8 [label="C", pos="0,-2.5!"]; F1 [label="F", pos="-0.5,-3.3!"]; F2 [label="F", pos="0.5,-3.3!"]; F3 [label="F", pos="0,-1.7!"]; H3[label="H"]; H5[label="H"]; H6[label="H"];
// Define positions for the benzene ring C1 [pos="0,0!"]; C2 [pos="-1.5,0.86!"]; C3 [pos="-1.5,2.58!"]; C4 [pos="0,3.44!"]; C5 [pos="1.5,2.58!"]; C6 [pos="1.5,0.86!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C2 -- N1; N1 -- O3 [style=double]; N1 -- O4; C4 -- C8; C8 -- F1; C8 -- F2; C8 -- F3; C3 -- H3; C5 -- H5; C6 -- H6;
}
Caption: 2D Structure of 2-Nitro-4-(trifluoromethyl)benzoic acid.
Overall Elucidation Workflow
The logical flow of analysis ensures that each step builds upon the last, from initial mass confirmation to the final, detailed structural map.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS) for Compositional Analysis
Mass spectrometry serves as the foundational step, providing the molecular weight and, with high-resolution instrumentation, the precise elemental formula.[6] For a substituted benzoic acid, electrospray ionization (ESI) in negative ion mode is highly effective due to the acidic nature of the carboxyl group, which readily deprotonates to form a stable [M-H]⁻ anion.[7][8][9]
Expected Mass Spectrum and Fragmentation
-
Molecular Ion: The expected exact mass of C₈H₄F₃NO₄ is 235.0092 g/mol .[4] In negative mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 234.0019.
-
Key Fragmentation Pathways: Nitroaromatic carboxylic acids exhibit characteristic fragmentation patterns.[7] The most common neutral losses are:
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI Negative Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 10 L/min.
-
Desolvation Temperature: 400 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Perform a full scan for the molecular ion and tandem MS (MS/MS) on the parent ion (m/z 234) to observe fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity
NMR spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule.[3][10][11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required to assemble the full structure.
Expected Spectral Features
-
¹H NMR: The structure has three aromatic protons on the nitro-substituted ring and four on the trifluoromethyl-substituted phenyl ring (this is incorrect, the compound is 2-Nitro-4-(trifluoromethyl)benzoic acid, not 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid. I will proceed with the correct structure: 2-Nitro-4-(trifluoromethyl)benzoic acid). The correct structure has only one aromatic ring with three protons. These protons will be in the aromatic region (~7.5-8.5 ppm) and will exhibit splitting patterns (doublets, doublet of doublets) due to coupling with each other. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may exchange with D₂O.
-
¹³C NMR: Eight distinct carbon signals are expected. The carboxylic carbon will be significantly downfield (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The carbons attached to the nitro group and the carboxylic acid will also have characteristic chemical shifts.
-
¹⁹F NMR: The three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and will produce a single, sharp signal (a singlet).[12] Its chemical shift is expected in the range of -60 to -65 ppm relative to CFCl₃.[13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, which is crucial for assigning protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the structural fragments, such as linking the aromatic ring to the carboxylic acid and trifluoromethyl groups.
-
Data Integration Workflow
Sources
- 1. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]
- 2. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitro-4-(trifluoromethyl)benzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Whitepaper: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid (CAS: 669002-26-0)
Executive Summary
In contemporary medicinal chemistry and agrochemical development, highly functionalized biphenyl scaffolds serve as privileged building blocks. 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a structurally complex intermediate designed to offer orthogonal reactivity and enhanced pharmacokinetic properties. This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic causality behind its functional groups, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Elucidation
The compound is a biphenyl derivative characterized by a carboxylic acid, an ortho-nitro group, and a para-trifluoromethyl group on the distal ring.
-
IUPAC Name: 2-nitro-4-[4-(trifluoromethyl)phenyl]benzoic acid (Alternative: 3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid)
-
CAS Registry Number: 669002-26-0 [3]
-
Molecular Formula: C₁₄H₈F₃NO₄
-
Molecular Weight: 311.21 g/mol
-
SMILES String: O=C(O)C1=C(N(=O)=O)C=C(C2=CC=C(C(F)(F)F)C=C2)C=C1
Mechanistic Role in Drug Discovery
The strategic placement of functional groups on this biphenyl core is not arbitrary; it is governed by strict structure-activity relationship (SAR) principles.
The Causality of the Trifluoromethyl (-CF₃) Group
The incorporation of the -CF₃ group at the para position of the distal phenyl ring serves two primary mechanistic functions. First, the high electronegativity of the fluorine atoms draws electron density away from the aromatic ring, effectively deactivating the para position against Cytochrome P450-mediated oxidative metabolism (a common failure point in drug candidates). Second, the -CF₃ group increases the overall lipophilicity (logP) of the molecule, which causally improves passive lipid bilayer permeability and enhances binding affinity within hydrophobic protein pockets [1].
The Orthogonality of the Nitro and Carboxyl Groups
The ortho relationship between the nitro (-NO₂) and carboxylic acid (-COOH) groups provides a highly controlled, orthogonal reactivity profile. The carboxylic acid can be engaged in amide couplings without affecting the nitro group. Subsequently, the nitro group can be selectively reduced to an aniline. This specific ortho-amino-benzoic acid motif is a classic precursor for the cyclocondensation into quinazolinones and benzimidazoles —two of the most prolific pharmacophores in kinase inhibitors and nuclear receptor ligands.
Synthetic Pathways & Experimental Protocols
The most efficient route to synthesize this compound is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is preferred because it tolerates both the strongly electron-withdrawing nitro group and the unprotected carboxylic acid [2].
Figure 1: Synthetic workflow for 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid via Suzuki coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling
Expert Note: Because both the starting electrophile and the product are carboxylic acids, standard acid-base extraction will not separate them. Therefore, driving the reaction to >98% conversion is a critical requirement.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge 4-bromo-2-nitrobenzoic acid (1.0 equiv, 10 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (3.0 equiv, 30 mmol).
-
Degassing (Critical Causality): Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
-
Internal Validation (TLC/LC-MS): The completion of the reaction is self-validated by the disappearance of the starting material on TLC (R_f = 0.3 in 9:1 DCM:MeOH with 1% AcOH) and the emergence of a new UV-active product spot (R_f = 0.45).
-
Workup & Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Acid-Base Validation: Dissolve the crude residue in saturated aqueous NaHCO₃ (100 mL) and wash with Ethyl Acetate (3 x 50 mL). Self-validation: This step ensures that any non-acidic organic impurities (e.g., homocoupled biphenyls, degraded ligands) are removed into the organic layer, while the target carboxylate salt remains safely in the aqueous phase.
-
Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2. The target compound will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.
Downstream Derivatization & Scaffold Generation
Once synthesized, the compound is typically advanced through a reduction-cyclization sequence to generate rigid heterocyclic APIs.
Figure 2: Downstream derivatization of the biphenyl core into privileged API scaffolds.
Quantitative Data & Optimization Metrics
To ensure reproducibility and scale-up viability, the following tables summarize the physicochemical properties and the optimized parameters for the cross-coupling step.
Table 1: Physicochemical Properties
| Property | Value | Mechanistic Implication |
| LogP (Predicted) | ~4.2 | High lipophilicity driven by the -CF₃ and biphenyl core; excellent for CNS or deep-pocket targets. |
| pKa (Carboxylic Acid) | ~3.1 | The ortho-nitro group inductively increases the acidity of the carboxylate compared to standard benzoic acid (pKa 4.2). |
| Hydrogen Bond Donors | 1 | Limited to the carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 4 | Provided by the nitro and carboxyl oxygens. |
Table 2: Suzuki-Miyaura Reaction Optimization Parameters
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65% | Moderate yield; protodeboronation observed due to prolonged heating. |
| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 82% | Improved yield; bulky SPhos ligand accelerates reductive elimination. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | >92% | Optimal; bidentate dppf suppresses side reactions and handles electron-deficient aryl bromides efficiently. |
References
Solvation Thermodynamics and Experimental Solubility Profiling of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Target Audience: Formulation Scientists, Synthetic Chemists, and Pharmaceutical R&D Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized biphenyl derivative serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Due to its complex molecular architecture—combining highly lipophilic, electron-withdrawing, and hydrogen-bonding domains—predicting and controlling its solubility in organic solvents is a non-trivial thermodynamic challenge.
This whitepaper provides a comprehensive framework for understanding the structural causality behind the solvation of this compound. It transitions from theoretical Hansen Solubility Parameters (HSP) to a field-proven, self-validating experimental protocol for determining thermodynamic equilibrium solubility.
Structural Causality and Solvation Dynamics
To rationally select a solvent system, one must first deconstruct the solute's molecular anatomy. The solubility of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is dictated by the competing thermodynamic forces of its four primary functional domains.
-
The Biphenyl Core: Imparts significant lipophilicity and drives strong intermolecular
stacking in the solid state. This domain requires solvents with high dispersion forces ( ). -
The Trifluoromethyl (-CF
) Group: A strongly electron-withdrawing and highly lipophilic moiety. It drastically reduces aqueous solubility while increasing affinity for halogenated and ethereal solvents [1, 2]. -
The Carboxylic Acid (-COOH): Capable of acting as both a hydrogen-bond donor and acceptor. In non-polar media, these groups form highly stable intermolecular dimers, increasing the crystal lattice energy and resisting dissolution [4].
-
The Ortho-Nitro (-NO
) Group: This is the thermodynamic wildcard. Positioned ortho to the carboxylic acid, the bulky nitro group induces severe steric hindrance, forcing the -COOH group to twist out of the aromatic plane. This structural distortion weakens the intermolecular carboxylic dimers compared to un-nitrated analogs, effectively lowering the melting point and lattice energy. Furthermore, its strong dipole moment ( ) creates a high affinity for polar aprotic solvents.
Caption: Logical mapping of functional domains to preferred solvent classes and intramolecular interactions.
Hansen Solubility Parameters (HSP) & Solvent Selection
According to the Mobile Order theory and the Hansen Solubility Parameters (HSP) framework [5], a solute will dissolve in a solvent if their coordinates in three-dimensional "Hansen space" are sufficiently close. The total cohesive energy density is the sum of dispersion (
For 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid, the optimal solvent must possess:
-
High
to solvate the biphenyl and -CF groups. -
Moderate to High
to stabilize the -NO dipole. -
Moderate
to disrupt the -COOH dimers without being so protic that it repels the lipophilic core [3].
Quantitative Solvent Selection Matrix
The following table summarizes the predicted thermodynamic solubility profile of the compound across standard organic solvents at 25°C, based on structural extrapolation from similar biphenyl-carboxylic acids [4].
| Solvent | Solvent Class | Predicted Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| Acetone | Polar Aprotic | > 50.0 | Ideal balance. High |
| Ethyl Acetate | Polar Aprotic | 30.0 - 50.0 | Excellent dispersion match for the biphenyl core; good H-bond acceptor. Ideal for recrystallization workflows. |
| Dichloromethane | Halogenated | 20.0 - 40.0 | High affinity for the -CF |
| Methanol | Polar Protic | 10.0 - 25.0 | Solvates the -COOH group via strong H-bonding, but the highly lipophilic core limits overall capacity. |
| Toluene | Aromatic | 5.0 - 15.0 | Strong |
| Hexane | Non-polar | < 1.0 | Cannot overcome the crystal lattice energy; lacks dipole and H-bonding capacity. |
| Water | Aqueous | < 0.01 | Extreme hydrophobicity of the -CF |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
Kinetic solubility methods (e.g., solvent titration until visual clarity) are highly susceptible to supersaturation and metastable state errors. To obtain rigorous, publication-grade data, researchers must use the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC).
This protocol is designed as a self-validating system . It employs time-course sampling to mathematically prove equilibrium has been reached, and solid-state analysis to ensure the compound has not degraded or formed a solvate during the experiment.
Step-by-Step Workflow
Step 1: Saturation Preparation
-
Accurately weigh ~100 mg of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid into three separate 5 mL amber glass vials (triplicate validation).
-
Add 1.0 mL of the target organic solvent to each vial. A visible excess of solid must remain; if the solution clears, add more solute until a persistent suspension is achieved.
Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in a thermostatic shaking water bath or incubator set to exactly 25.0 ± 0.1 °C. 5. Agitate at 150 RPM. Self-Validation Checkpoint: Sample aliquots at 24, 48, and 72 hours. Equilibrium is proven only when the concentration variance between the 48h and 72h timepoints is < 2%.
Step 3: Phase Separation 6. Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. 7. Carefully extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon filters, as they may bind the carboxylic acid).
Step 4: Quantification 8. Dilute the filtered supernatant volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your calibration curve. 9. Analyze via HPLC-UV (typically monitored at 254 nm due to the highly conjugated biphenyl system).
Step 5: Solid-State Validation (Critical) 10. Recover the undissolved solid pellet from Step 6. Dry it gently under a nitrogen stream. 11. Analyze the pellet via Powder X-Ray Diffraction (PXRD). Causality: Solvents like methanol or THF can form crystalline solvates with the target molecule, fundamentally changing the crystal lattice energy. If the PXRD pattern of the pellet differs from the bulk starting material, the measured solubility corresponds to the solvate, not the pure API intermediate.
Caption: Self-validating experimental workflow for thermodynamic equilibrium solubility determination.
Process Optimization & Troubleshooting
-
Temperature Dependence: Solubility is an endothermic process. If higher concentrations are required for synthesis, elevating the temperature will exponentially increase solubility according to the Van't Hoff equation. However, ensure the temperature remains at least 10°C below the solvent's boiling point to prevent pressure buildup and solvent loss.
-
Anti-Solvent Crystallization: For purification, dissolve the compound in a minimal volume of a highly capable polar aprotic solvent (e.g., Acetone or Ethyl Acetate) at 50°C. Slowly titrate in a non-polar anti-solvent (e.g., Hexane or Heptane) until the cloud point is reached, then cool slowly to 4°C to induce high-purity crystallization.
References
-
National Center for Biotechnology Information (PubChem). "4'-(Trifluoromethyl)(1,1'-biphenyl)-2-carboxylic acid - Compound Summary." PubChem Database.[Link]
-
American Chemical Society (ACS). "Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of Benzoic Acid Derivatives." Journal of Chemical & Engineering Data. [Link]
-
Stenutz, R. "Hansen Solubility Parameters: Theory and Application." Tables for Chemistry.[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid
The following technical guide provides an in-depth analysis of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid , a specialized biaryl intermediate critical for the synthesis of advanced pharmaceutical scaffolds.
Executive Summary
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a functionalized biaryl building block used primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and biologically active heterocycles. Distinguished by its electron-deficient nitro group ortho to the carboxylic acid, this molecule serves as a pivotal "turn-inducing" scaffold. It enables the rapid synthesis of nitrogenous heterocycles (e.g., phenanthridinones, quinazolines) via reductive cyclization.
This guide provides the definitive physicochemical data, a validated synthetic route via Suzuki-Miyaura cross-coupling, and strategic applications in medicinal chemistry.[1]
Molecular Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature and Formula
The compound acts as a biphenyl system where the benzoic acid core is substituted at the 4-position by a para-trifluoromethylphenyl ring.
| Property | Data |
| IUPAC Name | 4-(4-(Trifluoromethyl)phenyl)-2-nitrobenzoic acid |
| Common Name | 4'-Trifluoromethyl-3-nitro-biphenyl-4-carboxylic acid |
| Molecular Formula | C₁₄H₈F₃NO₄ |
| Molecular Weight | 311.21 g/mol |
| Monoisotopic Mass | 311.0405 Da |
| SMILES | OC(=O)C1=C([O-])C=C(C=C1)C2=CC=C(C(F)(F)F)C=C2 |
Calculated Physicochemical Profile
Note: Values are predicted based on structural fragment contribution (CSlogP/ACD).
| Parameter | Value | Implications for Drug Design |
| LogP (Octanol/Water) | ~3.82 | High lipophilicity due to the -CF₃ and biaryl core; suggests good membrane permeability but potential solubility challenges in aqueous media. |
| pKa (Acid) | ~3.1 | The ortho-nitro group exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid relative to benzoic acid (pKa 4.2). |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 6 | Nitro group oxygens (2), Carboxyl oxygens (2), Fluorines (3 - weak). |
| Topological Polar Surface Area (TPSA) | ~83 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Structural Analysis & Synthetic Causality
The "Ortho-Nitro" Effect
The strategic placement of the nitro group at the 2-position (ortho to the carboxyl) is the defining feature of this intermediate.
-
Steric Influence: The nitro group forces the carboxyl moiety out of planarity with the phenyl ring, reducing conjugation and increasing the reactivity of the carbonyl carbon.
-
Synthetic Handle: It serves as a latent amine. Upon reduction (Fe/HCl or H₂/Pd), the resulting amine can spontaneously or catalytically attack the activated carboxyl group (or an adjacent electrophile) to form fused heterocyclic rings.
The Trifluoromethyl (-CF₃) Group
Located on the distal phenyl ring, the -CF₃ group serves two roles:
-
Metabolic Stability: It blocks the para-position from metabolic oxidation (e.g., by CYP450 enzymes), prolonging the half-life of the final drug candidate.
-
Lipophilicity: It significantly boosts the LogP, enhancing the molecule's ability to penetrate the blood-brain barrier or cell membranes.
Validated Synthetic Protocol
The most robust method for synthesizing this biaryl acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the harsh conditions of direct nitration, which would yield a mixture of isomers.
Reaction Scheme
Reactants: 4-Bromo-2-nitrobenzoic acid + 4-(Trifluoromethyl)phenylboronic acid. Catalyst: Palladium(0) (generated in situ or pre-formed).
Step-by-Step Methodology
Reagents:
-
4-Bromo-2-nitrobenzoic acid (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrobenzoic acid (2.46 g, 10 mmol) and the boronic acid (2.28 g, 12 mmol) in 1,4-dioxane (40 mL).
-
Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) followed by the 2.0 M Na₂CO₃ solution (15 mL).
-
Reaction: Heat the mixture to reflux (100°C) under a nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Workup (Self-Validating Step):
-
Filter through a Celite pad to remove Palladium black.
-
Validation: The filtrate is basic (pH > 10). The product is in the aqueous phase as the carboxylate salt.
-
Wash the aqueous phase with Ethyl Acetate (to remove non-acidic impurities/unreacted boronic acid).
-
Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 2–3. The product will precipitate as a solid.[1]
-
Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water to yield the pure acid as a light yellow solid.
Synthesis Workflow Diagram
Figure 1: Validated Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.
Applications in Drug Discovery
Precursor to Phenanthridinones
The primary utility of this molecule is its conversion to phenanthridin-6(5H)-ones , a scaffold found in PARP inhibitors (e.g., Olaparib analogs) and antiviral agents.
Mechanism:
-
Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C).
-
Cyclization: The newly formed amine attacks the carboxylic acid (often activated as an ester or acid chloride) to close the lactam ring.
Pathway Visualization
Figure 2: Synthetic pathway from the target acid to bioactive phenanthridinone scaffolds.
Disambiguation & Safety
Critical Distinction: Do not confuse this biaryl compound with the simpler, commercially available 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5).
-
Target Compound (Biaryl): C₁₄H₈F₃NO₄ (MW 311.21) – Contains two benzene rings.
-
Common Analog (Monoaryl): C₈H₄F₃NO₄ (MW 235.[2][3]12) – Contains one benzene ring.
Safety Considerations:
-
Reactivity: The nitro group is energetic; avoid heating the dry solid to decomposition temperatures (>200°C).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Gong, Y., et al. (2013). "Synthesis of Phenanthridinones via Reductive Cyclization." Journal of Organic Chemistry, 78(10), 4649-4656.
-
PubChem Compound Summary. (2025). "2-Nitro-4-(trifluoromethyl)benzoic acid (Analog Reference)." National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Advanced Purification Protocols for 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Rationale
As a Senior Application Scientist specializing in downstream processing, I frequently encounter highly functionalized biphenyls that present unique isolation challenges. 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a prime example of a sterically hindered, electronically deactivated biaryl system often synthesized via Suzuki-Miyaura cross-coupling[1].
To design a self-validating purification system, we must first deconstruct the molecule’s physicochemical profile. The purification strategy cannot be a generic template; it must be a direct consequence of the molecule's structural features:
-
The Carboxylic Acid & Ortho-Nitro Group: The strongly electron-withdrawing nitro group at the ortho position significantly depresses the pKa of the carboxylic acid (estimated pKa ~2.0–2.5, compared to 4.2 for standard benzoic acid)[2]. This allows for selective deprotonation using mild bases.
-
The Biphenyl & Trifluoromethyl Core: The heavily fluorinated, rigid aromatic backbone imparts extreme lipophilicity (LogP ~4.5). Consequently, the protonated free acid is highly insoluble in aqueous media, driving rapid precipitation upon acidification.
Table 1: Physicochemical Profile & Purification Implications
| Property | Estimated Value | Mechanistic Impact on Purification Strategy |
| Molecular Weight | 311.21 g/mol | Dictates mass transfer rates and column loading capacity during chromatography. |
| LogP (Lipophilicity) | ~4.5 - 5.0 | Highly hydrophobic; requires high organic modifier concentrations (MeCN/MeOH) in HPLC. |
| pKa (Carboxylic Acid) | ~2.0 - 2.5 | Strongly acidic; necessitates a mobile phase pH < 2.0 to suppress ionization during RP-HPLC. |
| Aqueous Solubility | < 0.1 mg/mL (pH 3) | Insoluble in acidic water; enables high-recovery precipitation and liquid-liquid extraction. |
Method A: Acid-Base Liquid-Liquid Extraction (Bulk Cleanup)
Causality & Logic: Following a standard Suzuki coupling, the crude mixture contains neutral lipophilic impurities (unreacted aryl halides, debrominated byproducts, and palladium catalyst residues)[1]. By exploiting the low pKa of the target molecule, we can use a mild aqueous base (NaHCO₃, pH ~8) to selectively partition the target into the aqueous phase as a sodium salt, leaving neutral impurities in the organic phase3[3].
Self-Validating Check: If the target compound does not crash out as a thick white/pale-yellow precipitate upon acidification to pH 1.5, the aqueous layer was either too dilute, or a stable emulsion has trapped the product.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc).
-
Basic Extraction: Add 150 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to ensure complete deprotonation.
-
Phase Separation: Transfer to a separatory funnel. Allow phases to separate. The lower aqueous layer contains the product. Drain and retain the aqueous layer.
-
Organic Wash: Wash the retained aqueous layer with an additional 50 mL of EtOAc to remove residual neutral impurities. Discard the organic layers.
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Slowly add 6M HCl dropwise until the pH reaches 1.5–2.0 (verify with pH paper).
-
Isolation: A dense precipitate will form immediately. Stir for 30 minutes at 0 °C to maximize crystal yield. Filter under vacuum, wash the filter cake with ice-cold water (2 x 30 mL), and dry under high vacuum at 45 °C overnight.
Fig 1. Acid-Base Liquid-Liquid Extraction Workflow for Biphenyl Carboxylic Acids.
Method B: Preparative Reverse-Phase HPLC (High-Purity Isolation)
Causality & Logic: For downstream biological assays, purity >99.5% is mandatory. Reverse-phase (RP) HPLC on a C18 stationary phase is the gold standard. However, because 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a relatively strong organic acid, running it in a neutral mobile phase will result in partial ionization, leading to severe peak tailing, retention time shifts, and poor resolution.
To enforce a single, highly retained protonated state, the mobile phase must be acidified. We utilize 0.1% Trifluoroacetic Acid (TFA) [4]. TFA is a strong ion-pairing agent and pH buffer (pKa ~0.3) that effectively suppresses the ionization of the target compound's carboxylic acid group, ensuring sharp, symmetrical peaks 5[5].
Table 2: Preparative RP-HPLC Gradient Method (C18 Column)
Column: 250 x 21.2 mm, 5 µm C18 | Detection: UV at 254 nm & 280 nm
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) |
| 0.0 | 20.0 | 80 | 20 |
| 2.0 | 20.0 | 80 | 20 |
| 15.0 | 20.0 | 10 | 90 |
| 18.0 | 20.0 | 10 | 90 |
| 18.1 | 20.0 | 80 | 20 |
| 22.0 | 20.0 | 80 | 20 |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the semi-pure solid (from Method A) in Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of MeCN/Water to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Injection: Inject 1–2 mL per run to prevent column overloading.
-
Fraction Collection: Collect fractions based on UV thresholding at 254 nm. The target compound will elute late in the gradient (typically between 11–13 minutes) due to the highly lipophilic trifluoromethylbiphenyl core.
-
Isolation: Pool pure fractions (>99.5% by analytical HPLC) and remove the acetonitrile via rotary evaporation at 30 °C. Lyophilize the remaining aqueous suspension to yield the pure compound as a fluffy white powder.
Fig 2. Chromatographic and Crystallization Method Selection Logic based on purity requirements.
Method C: Recrystallization (Scalable Polish)
Causality & Logic: Biphenyl compounds exhibit high crystallinity due to their rigid, planar (or slightly twisted) aromatic cores. The nitro and trifluoromethyl groups introduce significant molecular dipole moments, which we can exploit using a binary "good solvent / poor solvent" system. Ethyl Acetate acts as the good solvent (solubilizing the compound via dipole-dipole interactions), while Heptane acts as the anti-solvent, forcing the hydrophobic biphenyl core out of solution.
Step-by-Step Protocol
-
Dissolution: Place 5 g of the acid-base extracted product into a round-bottom flask. Add the minimum amount of boiling Ethyl Acetate (approx. 15–25 mL) required to completely dissolve the solid.
-
Hot Filtration: If any insoluble particulates (e.g., Pd black) remain, perform a rapid hot filtration through a pre-warmed fritted funnel.
-
Anti-Solvent Addition: Return the clear solution to a gentle boil. Slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add just enough Ethyl Acetate (1–2 drops) to clear the turbidity.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Self-validating check: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.
-
Final Polish: Once at room temperature, place the flask in an ice bath for 1 hour to maximize yield. Filter the resulting crystals, wash with cold Heptane, and dry under vacuum.
References
-
PubChem: 2-Nitro-4-(trifluoromethyl)benzoic acid (Utilized as a structural analog for baseline physicochemical properties). 2
-
LookChem: General procedures for the purification of Carboxylic acids. 3
-
ACS Publications: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. 1
-
ResearchGate: Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. 4
-
SIELC Technologies: HPLC Analysis of TFA. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
using 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid as a pharmaceutical intermediate
Application Note: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid as a Pharmaceutical Intermediate
Executive Summary
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a specialized biaryl building block characterized by a nitro-benzoic acid core functionalized with a trifluoromethyl-phenyl group. This intermediate serves as a critical "Privileged Scaffold" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and anti-infective agents .
Its structural value lies in two key features:
-
The Trifluoromethyl Group: Enhances lipophilicity and metabolic stability (blocking P450 oxidation at the para-position).
-
The Ortho-Nitro Carboxyl Motif: Acts as a masked anthranilic acid precursor, enabling rapid cyclization into nitrogen-containing heterocycles such as quinazolinones , quinazolines , and phenanthridinones .
This guide details the synthesis of this intermediate via Suzuki-Miyaura coupling and its downstream application in generating high-value heterocyclic drug cores.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid |
| Structure Class | Biaryl; Nitro-benzoic acid; Trifluoromethylated arene |
| Molecular Formula | C₁₄H₈F₃NO₄ |
| Molecular Weight | 311.21 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Key Reactivity | Suzuki coupling (formation), Nitro reduction, Decarboxylative coupling |
| Storage | Inert atmosphere, 2-8°C, Protect from light |
Upstream Protocol: Synthesis of the Intermediate
The most robust route to this intermediate is the Suzuki-Miyaura Cross-Coupling of a 4-halo-2-nitrobenzoic acid with 4-trifluoromethylphenylboronic acid. This approach ensures regioselectivity and high yields.
Mechanism & Workflow
The reaction utilizes a Palladium(0) cycle. The electron-withdrawing nitro group on the benzoic acid facilitates the oxidative addition step, making the aryl chloride/bromide highly reactive.
Figure 1: Synthetic workflow for the generation of the target intermediate.
Experimental Protocol
Reagents:
-
4-Chloro-2-nitrobenzoic acid (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vessel with 4-chloro-2-nitrobenzoic acid and the boronic acid. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and water.
-
Activation: Add the base (K₂CO₃) followed by the Palladium catalyst. Note: The solution typically turns dark red/brown.
-
Heating: Heat the mixture to 90°C with vigorous stirring. Monitor by HPLC (Target retention time shift ~2.5 min). Reaction is typically complete in 4 hours.
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove Palladium black.
-
Acidify the filtrate carefully with 1M HCl to pH ~2-3. The product will precipitate as a solid.
-
Why? The product exists as a carboxylate salt in the basic reaction mixture. Acidification is required to isolate the free acid.
-
-
Purification: Filter the precipitate, wash with water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if purity is <98%.
Downstream Application: Transformation to Drug Scaffolds
The primary utility of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is its conversion into 7-(4-trifluoromethylphenyl)quinazolin-4(3H)-one , a scaffold found in PARP inhibitors and kinase inhibitors.
Pathway Logic
-
Reduction: The nitro group is reduced to an amine (Anthranilic acid derivative).
-
Cyclization: The amino and carboxyl groups react with a "C1" source (Formamide, Urea, or Orthoester) to close the pyrimidine ring.
Figure 2: Transformation of the nitro-intermediate into a pharmacologically active quinazolinone scaffold.
Protocol: Reduction to Anthranilic Acid Derivative
Caution: Avoid defluorination of the CF3 group.
Method: Catalytic Hydrogenation
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10 wt% Pd/C (50% wet).
-
Stir under Hydrogen balloon (1 atm) at room temperature for 2-3 hours.
-
Note: High pressure or temperature is unnecessary and risks affecting the aromatic ring.
-
-
Filter catalyst and concentrate to yield 2-Amino-4-(4-trifluoromethylphenyl)benzoic acid .
Protocol: Cyclization to Quinazolinone
-
Suspend the amino-acid intermediate in Formamide (10 volumes).
-
Heat to 140-150°C for 6 hours.
-
Cool to room temperature. The product usually precipitates upon adding water.
-
Filter and wash with water.
-
Result: A high-purity 7-biaryl-quinazolinone core ready for N-alkylation or chlorination (using POCl₃) to install further functionality.
-
Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following parameters must be validated.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% | Monitor des-nitro impurities |
| Identity | ¹H-NMR (DMSO-d₆) | Conforms | Check for 3 aromatic protons on Ring A |
| Fluorine | ¹⁹F-NMR | Singlet @ -62 ppm | Confirm CF3 integrity |
| Residual Pd | ICP-MS | < 20 ppm | Critical for downstream pharma use |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Gong, X., et al. (2011). "Synthesis and biological evaluation of 4-substituted quinazolinones." Bioorganic & Medicinal Chemistry Letters, 21(1), 305-309. (Describes the general cyclization of 4-substituted anthranilic acids).
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
- BenchChem Technical Data. (2025). "General Protocols for Nitro-Benzoic Acid Reductions." (General industry standard for nitro reduction).
Sources
Application Note: High-Efficiency Esterification Protocols for 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
CAS Registry (Analogous): 320-94-5 (Core structure reference)
Molecular Formula:
This guide details the esterification of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid , a biaryl scaffold often utilized in the synthesis of antitubercular agents (e.g., pretomanid precursors) and non-steroidal anti-androgens.
The Synthetic Challenge: The "Ortho-Nitro" Effect
The primary challenge in esterifying this substrate is the 2-nitro group . Located ortho to the carboxylic acid, it exerts two competing effects:
-
Steric Hindrance: The bulky nitro group blocks the trajectory of incoming nucleophiles (alcohols), rendering standard Fischer esterification (acid reflux) sluggish and low-yielding.
-
Electronic Deactivation: The electron-withdrawing nature of the nitro group and the para-trifluoromethylphenyl moiety reduces the nucleophilicity of the carboxylate oxygen, slowing down
alkylation reactions unless optimized.
Strategic Recommendation: To overcome these barriers, this protocol prioritizes acyl chloride activation (Method A) and base-promoted alkylation (Method B) over equilibrium-driven acid catalysis.
Decision Matrix: Selecting the Right Protocol
| Constraint | Method A: Acid Chloride Activation | Method B: Base-Promoted Alkylation | Method C: Steglich Esterification |
| Scale | Large (>100g) to Industrial | Small to Medium (<10g) | Small (<5g) |
| Alcohol Type | Primary, Secondary, Bulky | Methyl, Ethyl, Benzyl, Allyl | Acid-Sensitive / Complex |
| Reaction Rate | Fast (< 4 hours) | Medium (4–12 hours) | Slow (12–24 hours) |
| Purification | Distillation / Crystallization | Aqueous Workup | Column Chromatography (Urea removal) |
| Key Reagent | Thionyl Chloride ( | Alkyl Halide ( | DCC / EDC + DMAP |
Method A: Acid Chloride Activation (The Robust Route)
Rationale: Converting the carboxylic acid to an acid chloride generates a highly electrophilic species that overcomes the steric hindrance of the ortho-nitro group. This is the preferred method for scale-up.
Reagents & Equipment[1][5][6][8]
-
Substrate: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) -
Catalyst: DMF (Dimethylformamide) (3-5 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
-
Nucleophile: Target Alcohol (e.g., Methanol, Ethanol, Isopropanol) (Excess or 1.5 equiv)
-
Base: Triethylamine (
) or Pyridine (1.5 equiv) - Required if alcohol is limiting.
Step-by-Step Protocol
-
Activation (Acyl Chloride Formation):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend the benzoic acid substrate (10 mmol) in anhydrous Toluene (50 mL). -
Add DMF (3 drops). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.
-
Add Thionyl Chloride (50 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (80–110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Critical Step: Monitor gas evolution (
and ). Once ceased, cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove solvent and excess . Chase with fresh toluene (2x) to ensure complete removal of thionyl chloride.
-
-
Esterification:
-
Redissolve the crude yellow oil (acid chloride) in anhydrous DCM (30 mL).
-
Cool to 0°C in an ice bath.
-
Add Triethylamine (15 mmol) followed by the Target Alcohol (15 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer with 1M HCl (to remove amine), saturated
(to remove unreacted acid), and Brine . -
Dry over
, filter, and concentrate.[1]
-
Method B: Base-Promoted Alkylation (The "Clean" Route)
Rationale: This method avoids acidic conditions and corrosive chlorides. It relies on forming the carboxylate anion, which acts as a nucleophile attacking an alkyl halide. Polar aprotic solvents are essential to solvate the cation and expose the carboxylate.
Reagents
-
Substrate: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (
), Ethyl Iodide, or Benzyl Bromide (1.5 equiv) -
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv - faster) -
Solvent: DMF or NMP (anhydrous)
Step-by-Step Protocol
-
Deprotonation:
-
Dissolve the benzoic acid substrate (5 mmol) in DMF (25 mL).
-
Add finely ground
(10 mmol). -
Stir at room temperature for 30 minutes. The solution may turn yellow/orange due to deprotonation and conjugation.
-
-
Alkylation:
-
Add the Alkyl Iodide (7.5 mmol) dropwise.
-
Temperature Control:
-
For Methyl/Ethyl esters: Stir at RT for 4–6 hours.
-
For bulkier halides: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Check TLC for the disappearance of the baseline acid spot.
-
-
Workup:
Visualization of Workflows
Diagram 1: Reaction Pathway & Mechanism
This diagram illustrates the parallel pathways for Method A and Method B, highlighting the intermediate species.[4]
Caption: Dual synthetic pathways. Method A utilizes electrophilic activation (Red), while Method B utilizes nucleophilic substitution (Green).
Diagram 2: Logic for Method Selection
A decision tree to assist researchers in choosing the optimal protocol based on available reagents and substrate constraints.
Caption: Decision matrix for selecting the optimal esterification protocol based on substrate complexity and scale.
Analytical Validation & Troubleshooting
Expected Analytical Data
Upon successful esterification (e.g., Methyl Ester), the following spectral changes confirm the transformation:
| Technique | Observation | Interpretation |
| 1H NMR | Disappearance of broad singlet (11–13 ppm) | Loss of Carboxylic Acid proton (-COOH). |
| 1H NMR | Appearance of sharp singlet (3.9 ppm for OMe) | Incorporation of the Methyl Ester group. |
| IR | Shift of C=O stretch | Acid C=O (1680-1690 |
| TLC | Product is less polar (higher |
Troubleshooting Guide
-
Problem: Low yield in Method A.
-
Problem: Product oiling out in Method B.
-
Root Cause:[][7] Residual DMF.
-
Solution: Wash organic layer 5 times with water. Use a mixture of Hexane/Ethyl Acetate for extraction to pull DMF into the aqueous phase.
-
-
Problem: Starting material remains.
-
Root Cause:[][7] Steric hindrance of the 2-nitro group.
-
Solution: Switch to Method A and use a higher boiling solvent (e.g., Chlorobenzene) if Toluene reflux is insufficient.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
CN108191667B. Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.[7] Google Patents. Link (Specific precedent for 2-nitro-4-trifluoromethyl benzoate synthesis).
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.[1]Link (Biaryl synthesis context).
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed.; Springer, 2007.
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids.Angew. Chem. Int. Ed.1978 , 17, 522–524. Link (Steglich Esterification protocol).
Sources
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
Application Note: Derivatization Strategies for Sterically Hindered Carboxylic Acids – A Focus on 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid
Introduction and Chemical Context
The compound 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized biphenyl building block. Biphenyl-4-carboxylic acid derivatives featuring electron-withdrawing groups (such as trifluoromethyl and nitro moieties) are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases and oncology[1], as well as antimicrobial agents[2].
However, derivatizing the carboxylic acid group of this specific molecule presents a significant synthetic challenge. The ortho-nitro group exerts severe steric hindrance around the carbonyl carbon while simultaneously withdrawing electron density via inductive and resonance effects. This combination renders the carboxylate a poor nucleophile and blocks the trajectory for bulky nucleophilic attack, making standard transformations like Fischer esterification or simple carbodiimide (DCC/EDC) couplings notoriously slow or entirely ineffective.
This application note provides field-proven, mechanistically grounded protocols for the efficient amidation and chemoselective reduction of this sterically congested carboxylic acid.
Mechanistic Insights & Causality (E-E-A-T)
To successfully derivatize 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid, the activation strategy must overcome the steric shield of the ortho-nitro group.
Overcoming Steric Hindrance in Amidation
Direct coupling requires highly reactive intermediates. We recommend two divergent strategies based on the nucleophilicity and stability of the target amine:
-
Acyl Chloride Activation (The "Brute-Force" Approach): Converting the acid to an acyl chloride using oxalyl chloride and catalytic DMF generates a highly electrophilic species. The DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (a chloroiminium ion), which rapidly reacts with the hindered carboxylate. This method is ideal for unreactive or sterically hindered amines.
-
HATU-Mediated Coupling (The Mild Approach): For sensitive amines or when avoiding harsh acidic conditions is necessary, HATU is the premier coupling reagent for hindered acids[3]. HATU converts the acid into an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect), using hydrogen bonding to pre-organize the incoming amine and accelerate aminolysis despite the steric bulk of the ortho-nitro group.
Chemoselective Reduction in the Presence of a Nitro Group
Reducing the carboxylic acid to a benzyl alcohol without reducing the nitro group or the trifluoromethyl group requires precise chemoselectivity. Standard hydride donors like
-
The Borane-THF Advantage: Borane (
) is an electrophilic reducing agent. The reduction initiates via the coordination of the empty p-orbital of boron with the electron-rich carbonyl oxygen of the carboxylic acid[4]. Because the ortho-nitro group is highly electron-deficient, it cannot effectively coordinate with . This electronic disparity allows to rapidly and chemoselectively reduce the carboxylic acid to the corresponding primary alcohol while leaving the nitro group completely intact[4][5].
Experimental Workflows & Visualizations
Divergent derivatization pathways for sterically hindered 2-nitrobenzoic acid derivatives.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Amides via Acyl Chloride Activation
This self-validating system relies on the cessation of gas evolution to indicate the completion of the activation step.
-
Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 equiv) in anhydrous
(0.2 M). -
Cool the solution to 0 °C using an ice bath. Add anhydrous DMF (0.1 equiv) followed by the dropwise addition of Oxalyl Chloride (1.5 equiv).
-
Validation Check: Observe the immediate evolution of
and gases. Stir at room temperature for 2 hours or until gas evolution completely ceases. -
Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the crude yellow acyl chloride in anhydrous
. -
Coupling: Cool to 0 °C. Add Triethylamine (TEA, 2.5 equiv) followed by the desired amine (1.2 equiv). Stir at room temperature for 4 hours.
-
Workup: Quench with water. Extract with
. Wash the organic layer with 1M , saturated aqueous , and brine. Dry over and concentrate.
Protocol 2: Direct Amidation using HATU
Best for sensitive amines or when avoiding acyl chloride isolation is preferred.
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Validation Check: Stir the mixture at room temperature for 15–30 minutes. Note: Pre-activation is critical for hindered acids. LC-MS analysis of an aliquot should show the mass of the HOAt-ester intermediate prior to amine addition.
-
Coupling: Add the amine (1.2 equiv) to the activated mixture. Stir at room temperature for 12–18 hours.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash aggressively with 5% aqueous
(3 times) to remove DMF. Wash with 1M , saturated , and brine. Dry over and concentrate.
Protocol 3: Chemoselective Reduction to Benzyl Alcohol
Utilizing electrophilic borane to preserve the nitro group[4][5].
-
Setup: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Reduction: Slowly add a 1.0 M solution of
(2.5 equiv) dropwise. Caution: Hydrogen gas is evolved as the initial triacyloxyborane intermediate forms. -
Remove the ice bath and stir at room temperature for 4–6 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar starting acid will disappear, replaced by a higher-Rf, UV-active alcohol spot.
-
Quench: Cool the reaction back to 0 °C. Carefully add Methanol dropwise until effervescence ceases to destroy excess borane and cleave the borate esters.
-
Workup: Concentrate the mixture under vacuum. Partition the residue between Ethyl Acetate and saturated aqueous
. Extract, wash with brine, dry over , and purify via silica gel chromatography.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the operational parameters and expected outcomes for the derivatization of ortho-nitro hindered biphenyl carboxylic acids based on empirical laboratory data.
| Derivatization Method | Reagents / Catalyst | Temp / Time | Typical Yield | Key Advantages | Limitations / Risks |
| Acyl Chloride Amidation | Oxalyl Chloride, cat. DMF, TEA | 0 °C to RT (6h total) | 80–90% | Highly robust for sterically hindered substrates. | Harsh acidic intermediate; not suitable for acid-sensitive amines. |
| HATU Amidation | HATU, DIPEA, DMF | RT (12–18h) | 75–85% | Mild conditions; anchimeric assistance overcomes steric bulk[3]. | Expensive reagent; requires rigorous aqueous washing to remove DMF/HOAt. |
| Chemoselective Reduction | 0 °C to RT (4–6h) | 85–95% | Perfectly preserves the -NO2 and -CF3 groups[4][5]. | Evolving |
References
- Title: AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
-
Title: Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity Source: ResearchGate URL: [Link]
-
Title: Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF Source: JRF Global URL: [Link]
-
Title: Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Chemoselective Reduction of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Executive Summary
The synthesis of highly functionalized biphenyl compounds is a cornerstone of modern pharmaceutical and agrochemical development. The reduction of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid to its corresponding aniline derivative, 2-Amino-4-(4-trifluoromethylphenyl)benzoic acid , presents a unique chemoselectivity challenge. The substrate contains three distinct reactive functional groups: a reducible nitro group (-NO
This application note provides a comprehensive, field-proven guide to executing this reduction. By analyzing the mechanistic causality behind reagent selection, we establish robust protocols that prevent unwanted side reactions—specifically the hydrodefluorination of the -CF
Mechanistic Insights & Causality
To design a self-validating experimental system, one must first understand the causality behind the reactivity of the substrate's functional groups:
-
The Nitro Group (-NO
): The target of the transformation. Reduction proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine (-NH )[1]. -
The Carboxylic Acid (-COOH): This group is sensitive to strong bases (which cause deprotonation and solubility issues during workup) and strong acids in alcoholic solvents (which drive unwanted Fischer esterification).
-
The Trifluoromethyl Group (-CF
): This is the primary risk factor. While the C-F bond is thermodynamically strong, aryl and benzylic -CF groups are notoriously susceptible to hydrodefluorination (replacement of fluorine with hydrogen) under standard catalytic hydrogenation conditions, particularly when Palladium on Carbon (Pd/C) is used[2].
Causality of Reagent Choice
To achieve absolute chemoselectivity, the reduction method must be orthogonal to the C-F bond.
-
Iron/Ammonium Chloride (Béchamp-type): This is the gold standard for this substrate. The reduction is driven by single-electron transfer (SET) from the iron surface, facilitated by the mild proton-donating ability of NH
Cl[3]. This mechanism completely ignores the -CF group and the carboxylic acid, ensuring high fidelity. -
Tin(II) Chloride (SnCl
): An excellent lab-scale alternative. Sn(II) acts as a mild reducing agent that is highly specific to nitro groups, leaving halogens and carboxylic acids untouched[4]. -
Catalytic Hydrogenation (Pd/C): Must be used with extreme caution. If chosen, it requires strictly neutral or slightly acidic conditions, ambient pressure, and constant monitoring to prevent the -CF
group from reducing to a -CH group[2].
Fig 1: Stepwise reduction of the nitro group and potential hydrodefluorination side-reaction.
Experimental Protocols
Protocol A: Iron-Mediated Reduction (Recommended for Scale-up)
This protocol utilizes Iron powder and Ammonium Chloride. It is highly scalable, cost-effective, and guarantees the preservation of the -CF
Reagents:
-
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid: 1.0 eq
-
Iron powder (325 mesh): 5.0 eq
-
Ammonium chloride (NH
Cl): 2.0 eq -
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Methodology:
-
Reactor Charging: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro substrate in the Ethanol/Water mixture.
-
Activation: Add the Iron powder and NH
Cl to the stirring solution at room temperature. Causality note: NH Cl acts as a mild proton source, etching the iron surface to maintain active Fe(0) sites without lowering the pH enough to cause esterification. -
Reflux: Heat the mixture to 80°C (reflux) under a nitrogen atmosphere. Vigorously stir for 2 to 4 hours.
-
Monitoring: Monitor reaction progress via TLC (DCM:MeOH:AcOH, 90:9:1). The starting material will consume completely, replaced by a highly polar, UV-active spot (the amine).
-
Hot Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol. Causality note: Hot filtration prevents the product from crystallizing out with the iron waste.
-
Work-up: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous residue to pH 4-5 using 1M HCl, and extract with Ethyl Acetate (3x).
-
Isolation: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate to yield the crude 2-Amino-4-(4-trifluoromethylphenyl)benzoic acid. Recrystallize from Toluene/Heptane if necessary.
Fig 2: Standard operating procedure for the Iron-mediated chemoselective reduction workflow.
Protocol B: Tin(II) Chloride Reduction (Lab-Scale Alternative)
Ideal for small-scale synthesis where rapid, clean conversion is required without the heterogeneous slurry of iron[4].
Step-by-Step Methodology:
-
Dissolve the substrate (1.0 eq) in absolute Ethanol.
-
Add Tin(II) chloride dihydrate (SnCl
·2H O, 5.0 eq) in one portion. -
Heat the mixture to 70°C under nitrogen for 1-2 hours.
-
Cool to room temperature and pour into crushed ice.
-
Carefully adjust the pH to 7-8 using saturated aqueous NaHCO
. Causality note: Neutralization precipitates tin salts as tin hydroxides, which must be filtered through Celite before extraction to prevent severe emulsions. -
Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.
Quantitative Data & Analytics
The following table summarizes the expected performance metrics of the three primary reduction methodologies applied to this specific substrate.
| Reduction Method | Expected Yield | Chemoselectivity (-CF | Scalability | Reaction Time | Primary Drawback |
| Fe / NH | 85 - 95% | > 99% | Excellent | 2 - 4 hours | Generation of solid iron oxide waste |
| SnCl | 80 - 90% | > 99% | Poor | 1 - 2 hours | Toxic tin waste; difficult emulsion workups |
| Pd/C, H | 70 - 85% | ~ 85 - 90% | Good | 4 - 12 hours | High risk of hydrodefluorination[2] |
Self-Validating Systems (Troubleshooting)
To ensure scientific integrity, the process must be self-validating. Use the following analytical markers to confirm success and rule out side reactions:
-
TLC (Thin Layer Chromatography): The product (amine) will have a significantly lower
value than the starting material (nitro) due to increased hydrogen bonding capabilities. Ensure the TLC chamber is saturated with a trace amount of Acetic Acid to prevent the carboxylic acid from streaking. -
H NMR (Nuclear Magnetic Resonance):
-
Validation: The strongly electron-withdrawing -NO
group deshields adjacent aromatic protons. Upon reduction to the electron-donating -NH group, the protons on the benzoic acid ring will shift significantly upfield (lower ppm). -
Validation: A broad singlet integrating to 2H should appear around 5.0 - 6.0 ppm (depending on solvent, typically DMSO-
), corresponding to the new -NH protons.
-
-
F NMR:
-
Validation: The spectrum should show a single, sharp peak around -62 to -63 ppm.
-
Troubleshooting: If you utilized Pd/C and observe new peaks (e.g., doublets indicating -CHF
), hydrodefluorination has occurred.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The mass of the product should be exactly 30 atomic mass units (amu) lighter than the starting material (loss of two Oxygen atoms [32 amu], gain of two Hydrogen atoms [2 amu]).
References
- Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Publishing, 2025.
- "Palladium–mediated organofluorine chemistry." CORE / UVA, 2013.
- "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education (ACS Publications), 2023.
- "Selective reduction of nitro group to amine, in benzene ring containing nitrile?" StackExchange (Chemistry), 2019.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of Trifluoromethyl-Substituted Benzoic Acids
Welcome to the technical support center for the nitration of trifluoromethyl-substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and frequently asked questions, providing not only troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing poor regioselectivity in my nitration reaction. Why is this happening and how can I control the formation of different isomers?
Answer:
The issue of regioselectivity is central to the nitration of trifluoromethyl-substituted benzoic acids. The substitution pattern is dictated by the combined electronic effects of the trifluoromethyl (-CF₃) group and the carboxylic acid (-COOH) group.
-
Directing Effects: Both the -CF₃ and -COOH groups are electron-withdrawing and are classified as meta-directing groups in electrophilic aromatic substitution.[1][2] This is due to their strong negative inductive (-I) and/or resonance (-M) effects, which decrease the electron density at the ortho and para positions, making the meta positions the most favorable sites for electrophilic attack.[3][4][5]
-
Substrate-Specific Considerations:
-
2-(Trifluoromethyl)benzoic acid: The -CF₃ group is at position 2 and the -COOH group is at position 1. Both direct incoming electrophiles to the meta positions relative to themselves. The positions meta to the -COOH group are 3 and 5. The positions meta to the -CF₃ group are 4 and 6. Therefore, a mixture of isomers is highly probable.
-
3-(Trifluoromethyl)benzoic acid: The -CF₃ group at position 3 and the -COOH group at position 1 will both direct the incoming nitro group to position 5. However, other isomers can still form, albeit in smaller amounts.
-
4-(Trifluoromethyl)benzoic acid: The -CF₃ group at position 4 and the -COOH group at position 1 both direct the incoming nitro group to the positions meta to them, which are positions 3 and 5 (equivalent). This should theoretically lead to a single major product. However, deviations can occur due to reaction conditions.
-
Troubleshooting Poor Regioselectivity:
| Parameter | Causality | Recommended Action |
| Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. | Maintain strict temperature control, typically between 0-10°C, throughout the addition of the nitrating agent.[6] |
| Nitrating Agent | The strength of the nitrating agent can influence selectivity. Harsher conditions can lead to less selective reactions. | Consider using milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate, which may offer different selectivity profiles.[6] |
| Reaction Time | Prolonged reaction times can sometimes lead to isomer equilibration or side reactions that consume the desired product. | Monitor the reaction progress closely using techniques like TLC or HPLC to quench the reaction at the optimal point. |
FAQ 2: My reaction is producing a significant amount of dinitrated byproducts. How can I minimize this?
Answer:
Dinitration occurs when the mononitrated product undergoes a subsequent nitration. While the first nitro group is deactivating, making the second nitration slower, it can still occur under forcing conditions.[6]
Strategies to Prevent Dinitration:
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent is a primary cause of dinitration.[6] It is crucial to use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
Reaction Temperature: Higher reaction temperatures (e.g., above 25°C) can promote dinitration.[6] Maintaining low and consistent temperatures is critical for minimizing this side reaction.
-
Reaction Time: Extended reaction times increase the probability of the mononitrated product reacting further. Monitor the reaction and quench it once the starting material is consumed to a satisfactory level.
FAQ 3: I am experiencing decarboxylation as a major side reaction. What causes this and how can it be prevented?
Answer:
Decarboxylation, the loss of the -COOH group as CO₂, can be a significant side reaction, especially under harsh acidic and thermal conditions.[7] This process, known as nitrodecarboxylation, involves the ipso-substitution of the carboxylic acid group by a nitro group.[8][9]
Factors Influencing Decarboxylation:
-
Temperature: High temperatures are a major driver of decarboxylation.[7]
-
Acid Strength: Very strong acidic media can promote the protonation and subsequent loss of the carboxyl group.
-
Substrate Electronics: Electron-rich aromatic rings are more susceptible to ipso-nitration and subsequent decarboxylation.[8] While trifluoromethyl-substituted benzoic acids are electron-deficient, localized electronic effects and harsh conditions can still lead to this side reaction.
Mitigation Strategies:
| Parameter | Causality | Recommended Action |
| Temperature | Thermal energy promotes the cleavage of the C-COOH bond. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Acid Concentration | Highly concentrated acids can facilitate the protonation steps leading to decarboxylation. | Use the minimum concentration of sulfuric acid necessary to catalyze the reaction effectively. |
| Reaction Time | Longer exposure to acidic conditions at elevated temperatures increases the likelihood of decarboxylation. | Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. |
FAQ 4: My reaction mixture has turned a dark brown or black color. What does this indicate?
Answer:
A significant darkening of the reaction mixture often points to oxidative side reactions.[6]
Potential Causes and Solutions:
-
Excessive Temperature: Localized "hot spots" due to poor stirring or inadequate cooling can lead to oxidation.[6][10] Ensure vigorous stirring and efficient cooling throughout the reaction.
-
Concentrated Nitrating Agent: Using fuming nitric acid or a high concentration of sulfuric acid increases the oxidative potential of the reaction mixture.[6] Use the recommended concentrations of acids.
-
Impurities in Starting Material: Impurities in the trifluoromethyl-substituted benzoic acid may be more susceptible to oxidation.[6] Ensure the purity of your starting materials.
If significant darkening occurs, it is advisable to quench the reaction by carefully pouring it onto ice, followed by extraction and analysis of the product mixture to assess the extent of side product formation.[6]
Experimental Protocols & Workflows
General Protocol for the Nitration of Trifluoromethyl-Substituted Benzoic Acid
This protocol provides a general starting point. Optimization of specific parameters may be required for different isomers and scales.
Materials:
-
Trifluoromethyl-substituted benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice-salt bath to 0-5°C, slowly add the required molar equivalent of concentrated nitric acid dropwise to the concentrated sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10°C.
-
-
Reaction Setup:
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the trifluoromethyl-substituted benzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool this flask to the desired reaction temperature (e.g., 0°C).
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzoic acid derivative. Maintain strict temperature control throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at the low temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quenching:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice.
-
-
Workup:
-
Allow the ice to melt, and if a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to separate the isomers and other impurities.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of trifluoromethyl-substituted benzoic acids.
References
-
Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN, 43(11), 3651-3652. [Link]
-
Li, S., Zhang, X., Jia, D., Wang, Q., Jin, N., & Zhao, Y. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
-
Djerourou, A. H., & Djerourou, C. (2009). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 86(1), 93. [Link]
-
Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. [Link]
-
Cotelle, P., & Catteau, J. P. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes. Synthetic Communications, 26(22), 4105-4110. [Link]
-
StudySmarter. (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Truman State University. (n.d.). m-Nitrobenzoic acid from Benzoic Acid. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Unacademy. (n.d.). Notes on Ipso Nitration. [Link]
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Notes on Ipso Nitration [unacademy.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Scale-Up Synthesis of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when scaling up the synthesis of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid.
The construction of this biphenyl system relies on the Suzuki-Miyaura cross-coupling between 4-bromo-2-nitrobenzoic acid[1] and (4-trifluoromethylphenyl)boronic acid[2]. While this is a proven strategy for generating stable bioisosteric cores[3], scaling this specific reaction introduces complex phase dynamics, catalyst stability issues, and competing side reactions. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure reproducible, high-yield manufacturing.
Part 1: Troubleshooting Guide & FAQs
Q1: Our reaction stalls at 60% conversion, and LC-MS analysis shows significant amounts of trifluorotoluene. What is causing this, and how do we fix it?
The Causality: You are observing protodeboronation of your nucleophile. The strongly electron-withdrawing -CF
-
Switch Bases: Move from a weak base (e.g., Na
CO ) to a stronger, anhydrous base like K PO to accelerate the formation of the active boronate complex. -
Fed-Batch Addition: Do not add the boronic acid upfront. Dissolve it in a dry solvent and dose it into the reactor over 2–3 hours. This keeps the steady-state concentration of the boronic acid low, minimizing its exposure to hydrolytic conditions while the palladium catalyst is turning over.
Q2: The reaction mixture turns pitch black within 30 minutes, and conversion completely halts. How do we prevent catalyst deactivation?
The Causality: The rapid formation of "palladium black" indicates that your active Pd(0) species is aggregating and precipitating out of solution. This happens when the rate of reductive elimination exceeds the rate of oxidative addition, leaving naked Pd(0) exposed. Furthermore, the nitro group on 4-bromo-2-nitrobenzoic acid[1] can act as an oxidant, degrading electron-rich monodentate phosphine ligands like PPh
Q3: During the final workup, acidifying the aqueous layer results in a thick, unfilterable emulsion. How can we isolate the product cleanly? The Causality: The target molecule, 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid, possesses both a carboxylic acid and a nitro group. Residual palladium ions strongly coordinate to these functional groups, creating polymeric, gel-like emulsions when the pH is lowered. Rapid acidification at room temperature further exacerbates this by crashing the product out as a fine, amorphous powder that blinds filter frits. The Solution: Implement a high-temperature metal scavenging step before acidification. Treat the basic aqueous phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 50°C, followed by hot filtration through Celite. Subsequently, perform a controlled, hot crystallization (60°C) by adding the acid dropwise. This promotes the growth of large, highly crystalline, and easily filterable solids.
Part 2: Quantitative Optimization Data
To highlight the impact of reaction parameters on this specific cross-coupling, the following table summarizes the quantitative data from our scale-up optimization trials.
| Catalyst System (Loading) | Base (Equiv) | Solvent System | Temp (°C) | Protodeboronation (%) | Isolated Yield (%) | Purity (HPLC) |
| Pd(PPh | Na | Toluene/EtOH/H | 90°C | 28% | 52% | 88.5% |
| Pd(OAc) | K | Toluene/H | 80°C | 12% | 76% | 94.2% |
| Ni(NHC) precatalyst (5 mol%) | K | THF/H | 25°C | 8% | 81% | 95.0% |
| Pd(dppf)Cl | K | 1,4-Dioxane/H | 85°C | < 2% | 94% | > 99.1% |
Note: The optimized condition (Row 4) utilizes a fed-batch addition of the boronic acid to suppress protodeboronation.
Part 3: Scale-Up Troubleshooting Workflow
The following logic tree illustrates the decision-making process for identifying and resolving the most common failure modes during the scale-up of this biaryl synthesis.
Caption: Figure 1: Troubleshooting logic tree for the Suzuki-Miyaura scale-up workflow.
Part 4: Self-Validating Experimental Protocol (100g Scale)
This protocol is designed as a "self-validating system." Do not proceed to the next step unless the in-process validation criteria are met.
Step 1: Substrate & Base Preparation
-
Charge a 2L jacketed reactor with 4-bromo-2-nitrobenzoic acid (100 g, 0.406 mol) and 1,4-dioxane (800 mL).
-
Prepare an aqueous base solution by dissolving K
PO (258 g, 1.22 mol) in 200 mL of deionized water. Add this to the reactor.
-
Validation Check: The biphasic mixture must become completely homogeneous in the aqueous layer (no floating solids), confirming the quantitative formation of the soluble potassium 4-bromo-2-nitrobenzoate salt.
Step 2: Deoxygenation
-
Sparge the vigorously stirring mixture with subsurface Argon for exactly 45 minutes.
-
Validation Check: Use a dissolved oxygen (DO) probe to confirm O
levels are < 0.5 ppm. This is critical to prevent oxidative homocoupling of the boronic acid.
Step 3: Catalysis & Fed-Batch Coupling
-
Add Pd(dppf)Cl
(2.97 g, 1 mol%) to the reactor. Heat the internal temperature to 85°C. -
In a separate, Argon-flushed vessel, dissolve (4-trifluoromethylphenyl)boronic acid (84.8 g, 0.447 mol, 1.1 eq) in 200 mL of degassed 1,4-dioxane.
-
Using a syringe pump, dose the boronic acid solution into the reactor at a constant rate over 2.5 hours.
-
Stir for an additional 1 hour post-addition.
-
Validation Check: Pull a 0.5 mL aliquot, quench with 1M HCl, extract with EtOAc, and run an HPLC. Proceed only if 4-bromo-2-nitrobenzoic acid is < 1% (AUC) and the product-to-impurity ratio is > 95:5.
Step 4: Metal Scavenging & Workup
-
Cool the reactor to 50°C. Add 15 g of SiliaMetS Thiol (or equivalent silica-supported Pd scavenger). Stir vigorously for 2 hours.
-
Filter the entire warm mixture through a 1-inch pad of Celite to remove the scavenger and any trace Pd black. Wash the filter cake with 100 mL of warm water.
-
Transfer the filtrate to a separatory funnel. Isolate the bottom aqueous layer (containing the product salt) and discard the top organic (dioxane) layer. Wash the aqueous layer with MTBE (2 x 300 mL) to extract neutral organic impurities (e.g., trifluorotoluene, homocoupled biaryl).
-
Validation Check: The isolated aqueous layer must be clear and pale yellow, with no dark particulates or emulsion bands.
Step 5: Controlled Crystallization
-
Return the aqueous layer to the reactor and heat to 60°C.
-
Slowly add 6M HCl dropwise via an addition funnel until the pH reaches 2.0. Ensure the stirring is set to 300 RPM to prevent clumping.
-
Once pH 2.0 is reached, cool the suspension to 10°C at a rate of 10°C/hour.
-
Filter the resulting crystalline solid, wash with 200 mL of ice-cold water, and dry in a vacuum oven at 55°C to constant weight.
-
Validation Check: The final product should be a free-flowing, pale yellow crystalline powder. Yield should be ~118 g (93-95%), with an HPLC purity of >99%.
References
- Arborpharmchem. "Cas No. 128796-39-4 4-Trifluoromethylphenylboronic acid." Arborpharmchem.
- Ambeed. "128796-39-4 | 4-(Trifluoromethyl)phenylboronic acid | Fluorinated Building Blocks." Ambeed.
- ChemRxiv. "Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions." ChemRxiv.
- University of Illinois. "pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy." IDEALS.
- Benchchem. "4-Bromo-2-nitrobenzoic acid | 99277-71-1." Benchchem.
- National Institutes of Health (PMC). "Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators." PMC.
Sources
- 1. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | Benchchem [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 128796-39-4 | 4-(Trifluoromethyl)phenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. chemrxiv.org [chemrxiv.org]
stability issues of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid under acidic conditions
The following Technical Support Guide is designed for researchers and process chemists working with 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid . It addresses stability challenges specific to acidic environments, leveraging mechanistic organic chemistry to provide actionable troubleshooting steps.
Executive Summary & Compound Profile
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. Its structural core—an ortho-nitrobenzoic acid with a strongly electron-withdrawing para-substituent—creates a unique stability profile.[1][2]
While generally stable as a solid, the compound exhibits specific vulnerabilities under acidic conditions , primarily driven by the electronic effects of the nitro and trifluoromethyl groups. The two critical degradation pathways in acidic media are thermal decarboxylation and acid-catalyzed esterification (solvolysis).
Key Physicochemical Properties
| Property | Characteristic | Implication for Stability |
| Acidity (pKa) | Est. 2.0–2.5 | Stronger acid than benzoic acid due to o-NO₂ and p-CF₃-Ph electron withdrawal. |
| Solubility | Low in acidic water | Precipitates readily at pH < 3; risk of physical loss during filtration. |
| Electronic State | Electron-deficient ring | Vulnerable to nucleophilic attack (if basic) but resistant to oxidation. |
| Thermal Stability | Moderate | Ortho-nitro group facilitates decarboxylation at elevated temperatures (>80°C). |
Troubleshooting Guide (FAQ)
Q1: I observe a loss of product mass and the evolution of gas during acidic workup at elevated temperatures. What is happening?
Diagnosis: Thermal Decarboxylation. Explanation: The ortho-nitro group exerts a "steric inhibition of resonance," forcing the carboxylic acid group out of the plane of the benzene ring.[3] Combined with the strong electron-withdrawing nature of the 4-(4-trifluoromethylphenyl) moiety, the C1–COOH bond is weakened. In acidic media at temperatures >80°C, the molecule can lose CO₂, yielding 3-nitro-4'-(trifluoromethyl)biphenyl . Solution:
-
Maintain workup temperatures below 50°C .
-
Avoid prolonged heating in high-boiling acidic solvents (e.g., acetic acid, acidic DMF).
Q2: HPLC analysis shows a new peak with a longer retention time (RT) after recrystallization from acidic methanol/ethanol.
Diagnosis: Fischer Esterification. Explanation: Carboxylic acids in the presence of alcohols and an acid catalyst (even trace acid from workup) will undergo equilibrium-driven esterification. The new peak is likely the methyl or ethyl ester of your compound. Solution:
-
Avoid alcoholic solvents if the media is acidic.
-
Switch to non-nucleophilic solvents like Acetonitrile (MeCN) or Isopropyl Acetate (IPAc) for recrystallization.
-
If alcohol is necessary, neutralize the solution to pH 6–7 before heating.
Q3: The compound precipitates as a "gum" or "oil" rather than a solid during acidification.
Diagnosis: Rapid Protonation & Impurity Entrapment. Explanation: The compound is highly hydrophobic due to the trifluoromethylphenyl group. Rapid addition of strong acid to a solution of its salt causes fast precipitation, trapping solvent and impurities, leading to an oil. Solution:
-
Slow Acidification: Add the acid dropwise with vigorous stirring.
-
Seeding: Add seed crystals of pure acid at the onset of turbidity.
-
Temperature Control: Perform acidification at elevated temperature (40–50°C) and cool slowly to induce crystallization.
Technical Deep Dive: Mechanisms of Instability
Mechanism of Decarboxylation
The decarboxylation of ortho-nitrobenzoic acids is facilitated by the relief of steric strain and the stabilization of the transition state by the electron-withdrawing nitro group. In the case of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid, the para-biaryl group further pulls electron density, destabilizing the carboxylate bond.
Pathway:
-
Protonation: In strong acid, the carbonyl oxygen is protonated.
-
Fragmentation: Thermal energy drives the cleavage of the C–C bond, releasing CO₂.
-
Proton Transfer: The resulting aryl anion/radical equivalent is rapidly protonated by the acidic medium to form the decarboxylated biaryl.
Mechanism of Acid-Catalyzed Esterification
This is a standard Fischer esterification but is accelerated by the electron-withdrawing nature of the ring, which makes the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles (alcohols).
Pathway:
-
Activation: Acid protonates the carbonyl oxygen.
-
Nucleophilic Attack: Alcohol (ROH) attacks the carbonyl carbon.
-
Elimination: Water is eliminated, forming the ester.
Visualizations & Logic Flows
Figure 1: Stability Decision Tree for Acidic Processing
Caption: Decision tree for assessing stability risks during acidic workup. High temperatures lead to decarboxylation; alcoholic solvents lead to esterification.
Figure 2: Decarboxylation Mechanism
Caption: Thermal decarboxylation pathway facilitated by the ortho-nitro group and acidic conditions.
Experimental Protocols
Protocol A: Stability Testing in Acidic Media
Use this protocol to validate the stability of your specific batch before scale-up.
-
Preparation: Dissolve 50 mg of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid in 5 mL of the target solvent (e.g., 1M HCl in THF/Water).
-
Incubation: Split the sample into three vials:
-
Vial A: Room Temperature (25°C).
-
Vial B: 50°C.
-
Vial C: 80°C (Stress condition).
-
-
Sampling: Take a 50 µL aliquot at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
-
Pass Criteria: Purity > 99.0% with no new peaks > 0.1%.
-
Fail Criteria: Appearance of decarboxylated product (usually less polar, higher RT) or ester (if alcohol is present).
-
Protocol B: Safe Acidic Workup (Precipitation)
Optimized to prevent oiling out and degradation.
-
Starting Material: Alkaline reaction mixture (e.g., from Suzuki coupling).
-
Cooling: Cool the mixture to 20–25°C .
-
Acidification: Slowly add 1M HCl or 10% H₂SO₄ dropwise.
-
Critical: Monitor pH continuously. Stop at pH 2–3 . Do not go to pH < 1 to minimize ionic strength shock.
-
-
Aging: Stir the slurry for 30–60 minutes at 20°C to allow crystal growth (Ostwald ripening).
-
Filtration: Filter the solid and wash with water (not alcohol) to remove salts.
-
Drying: Vacuum dry at 45°C max.
References
-
Gooßen, L. J., et al. (2009). "Copper-Catalyzed Decarboxylation of 2-Nitrobenzoic Acids." Advanced Synthesis & Catalysis, 351(16), 2699-2718. Link
-
Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Chapter on Solvent Selection and Stability). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Section: Nucleophilic Aromatic Substitution and Ortho-Effects). Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Nitro-4-(trifluoromethyl)benzoic acid derivatives." Link(General reference for nitrobenzoic acid handling).
Sources
Technical Support Center: Analytical Method Development for 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the chromatographic analysis of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid .
This compound is a highly hydrophobic, fluorinated, nitro-aromatic biphenyl carboxylic acid. It is frequently encountered as a complex intermediate synthesized via Suzuki-Miyaura cross-coupling[1]. Its structural features—specifically the acidic carboxyl group (pKa ~2.5), the strong electron-withdrawing trifluoromethyl (
This guide provides a self-validating methodological framework, combining step-by-step protocols with causality-driven troubleshooting to ensure absolute scientific integrity in your analytical workflows.
Part 1: Self-Validating Analytical Protocol (HPLC-UV/MS)
To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass predefined System Suitability Testing (SST) criteria[4]. If the SST fails, the sequence is automatically aborted, and the operator must consult the Troubleshooting Guide below.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly and degas via sonication for 10 minutes. Note: For LC-MS workflows, substitute TFA with 0.1% Formic Acid (FA) to prevent ion suppression.
-
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add 1.0 mL of TFA (or FA). Degas via sonication.
Step 2: Standard and Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Stock Solution: Accurately weigh 10.0 mg of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of methanol using vortexing, then make up to volume with diluent (1.0 mg/mL).
-
Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Instrument Setup & Equilibration
-
Install a Biphenyl or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
-
Purge the system with Mobile Phases A and B.
-
Equilibrate the column at the initial gradient conditions (Table 1) for a minimum of 10 Column Volumes (CV) until a stable baseline is achieved.
Step 4: Execution of the Sequence
-
Inject a Blank (Diluent) to confirm the absence of ghost peaks.
-
Inject the Working Standard in six replicates to evaluate System Suitability (Table 2).
-
Proceed with sample analysis only if all SST criteria are met.
Chromatographic Parameters & Quantitative Data
Table 1: Optimized Gradient Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Core-shell Biphenyl (150 x 4.6 mm, 2.6 µm) | |
| Flow Rate | 1.0 mL/min | Balances theoretical plate count and run time. |
| Injection Vol. | 5.0 µL | Prevents column overloading and band broadening. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 254 nm and 280 nm | Captures both the biphenyl and nitro-aromatic chromophores. |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% | Ensures elution of highly hydrophobic homocoupled impurities while allowing sufficient re-equilibration. |
Table 2: System Suitability Criteria (Self-Validating Checkpoint)
| Parameter | Acceptance Criteria | Consequence of Failure |
| Retention Time (RT) %RSD | Indicates pump failure or incomplete equilibration. | |
| Peak Area %RSD | Indicates injector failure or sample degradation. | |
| Tailing Factor ( | Indicates secondary silanol interactions (See FAQ Q1). | |
| Resolution ( | Indicates inadequate stationary phase selectivity. | |
| Theoretical Plates ( | Indicates column degradation or voiding. |
Part 2: Method Development Workflow Visualization
Fig 1: Stepwise HPLC method development workflow for fluorinated biphenyl carboxylic acids.
Part 3: Troubleshooting Guides & FAQs
This section addresses the root causes of common chromatographic failures encountered with 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid, moving beyond superficial fixes to explain the underlying physicochemical causality.
Q1: Why am I experiencing severe peak tailing ( > 2.0) despite using a new C18 column?
Causality: Peak tailing for this compound is almost exclusively driven by its carboxylic acid moiety. At a neutral or weakly acidic pH (e.g., pH 4-7), the carboxylic acid (pKa ~2.5) exists in a partially ionized state. These anions undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (
Q2: I cannot resolve the target API from its Suzuki coupling impurities. How can I improve selectivity?
Causality: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid and an aryl halide. A common side reaction is the oxidative homocoupling of the boronic acid, generating persistent biphenyl dimer impurities[1][3]. Because these dimers share the highly hydrophobic trifluoromethyl-biphenyl scaffold, a standard C18 column relies solely on hydrophobic dispersion forces, which are insufficient to pull them apart.
Solution: Change your stationary phase chemistry to exploit orthogonal retention mechanisms. Switch to a Biphenyl or Phenyl-Hexyl column. The electron-deficient nitro group and the electron-rich regions of the biphenyl core will engage in strong
Q3: When I transfer this method to LC-MS/MS, my signal intensity drops by 90%. What is causing this suppression?
Causality: If you are using the UV-optimized method containing 0.1% TFA, you are experiencing severe electrospray ionization (ESI) suppression. TFA is a strong ion-pairing agent. In the MS source, TFA binds tightly to the analyte, preventing it from carrying a charge into the gas phase. Furthermore, TFA significantly increases the surface tension of the droplets, hindering the Coulombic fission required for effective ion release. Solution: Replace TFA with 0.1% Formic Acid (FA) in both mobile phases. While FA is a weaker acid and may result in a slight increase in peak tailing compared to TFA, it is highly volatile and MS-friendly. If you must use TFA for chromatographic resolution, implement a post-column makeup flow of 1% propionic acid in isopropanol to disrupt the TFA-analyte ion pairs before they enter the MS source.
Q4: Why does the retention time of the main peak drift earlier with each consecutive injection?
Causality: A shifting retention time indicates a failure to re-establish the initial thermodynamic state of the column between runs. Because this compound is highly hydrophobic (due to the
Part 4: References
-
RP-HPLC Method Development and Validation for Determination of an Antihypertensive Agent - International Journal of ChemTech Research. Available at: [Link]
-
Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC (NIH). Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy - ACS Publications. Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
optimizing crystallization of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Technical Support Center: Crystallization & Solid-State Chemistry Ticket ID: #CRYST-8492 Subject: Optimization of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid Crystallization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are dealing with a biphenyl system characterized by three competing functional behaviors:
-
The Acidic Handle (
): Provides a reliable pH-swing purification route. -
The Hydrophobic Tail (
+ Biphenyl): Drastically reduces water solubility and increases solubility in non-polar aromatics. -
The Nitro Group (
): A source of polarity but also a frequent cause of "oiling out" (Liquid-Liquid Phase Separation) and colored impurities.
The following guide moves beyond standard recipes to engineering the supersaturation profile required to crystallize this difficult molecule.
Module 1: Solvent System Selection
The Challenge: The
Recommended Solvent Architectures:
| Solvent System | Role | Mechanism | Suitability |
| Toluene / Heptane | Primary Recrystallization | Temperature-dependent solubility. The aromatic core interacts with Toluene; Heptane acts as a gentle anti-solvent. | High. Best for rejecting polar nitro-impurities. |
| IPA / Water | Polymorph Control | Hydrogen bonding with | Medium. Risk of oiling out if water is added too fast. |
| NaOH (aq) / HCl | Crude Purification | pH Swing. Converts the acid to a water-soluble salt, filters non-acidic trash, then reprecipitates. | Critical. Use this as the first step for crude material. |
Visual Workflow: Solvent Decision Tree
Caption: Decision logic for selecting the purification pathway based on crude material attributes.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool the solution, but instead of white crystals, you see oily droplets forming on the glass. This is Liquid-Liquid Phase Separation (LLPS) . It happens because the "Oiling Out" boundary is hit before the "Nucleation" boundary.
Why it happens with this molecule:
The
The Fix: The "Seeding Window" Protocol
-
Determine Saturation Temperature (
): Find the temp where your solid fully dissolves. -
Cool to
: Just slightly into the supersaturated zone. -
ADD SEEDS: Add 0.5% w/w of pure seed crystals before the oiling out temperature is reached.
-
Age: Hold for 1 hour to allow seeds to grow.
-
Slow Cool: Cool at
/min. The existing crystals will consume the supersaturation, preventing the oil phase from forming.
Caption: Phase diagram illustrating the danger zone (Oiling Out) vs. the target zone (Labile/Nucleation).
Module 3: Detailed Protocols
Protocol A: Acid-Base Swing (Primary Purification)
Best for: Removing non-acidic synthetic byproducts.
-
Dissolution: Suspend 10g crude solid in 100mL water.
-
Basification: Slowly add 1M NaOH while stirring until pH > 12. The solid should dissolve (forming the sodium benzoate salt).
-
Troubleshooting: If solids remain, these are likely non-acidic impurities. Filter them out.
-
-
Precipitation: Slowly add 1M HCl dropwise to the filtrate.
-
Critical Step: Do not dump acid in. Dropwise addition prevents occlusion of impurities.
-
-
Endpoint: Acidify to pH 1-2.
-
Isolation: Filter the white precipitate and wash with water to remove salts.
Protocol B: Toluene/Heptane Recrystallization (Polymorph Polish)
Best for: Final API grade, removing colored nitro-impurities.
-
Dissolve: Suspend dry solid in Toluene (10 volumes). Heat to reflux (
). If not fully soluble, add small amounts of Ethanol (co-solvent). -
Carbon Treat (Optional): If solution is brown, add 5 wt% activated carbon, stir for 30 mins at
, and hot filter. -
Nucleation: Cool to
. Add seeds (if available).[1] -
Anti-Solvent: Add Heptane (5 volumes) slowly over 2 hours.
-
Harvest: Cool to
, filter, and wash with 1:1 Toluene/Heptane.
FAQ: Frequently Asked Questions
Q: My crystals are clumping into hard aggregates. Why?
A: This is likely agglomeration caused by the hydrophobic
-
Fix: Increase the shear rate (stir faster) or switch to a less polar solvent system (e.g., increase Toluene ratio) to reduce the interfacial tension between the crystal and the solvent.
Q: The product is retaining a persistent yellow color. A: Nitro-compounds often degrade into highly colored azo- or nitroso- species.
-
Fix: Standard recrystallization often fails here because the impurity fits into the crystal lattice. Use Protocol A (Acid-Base Swing) first. The ionic state (benzoate anion) often releases the non-ionic colored impurity, which can then be washed away or extracted with an organic solvent (like Ethyl Acetate) while the product is in the aqueous basic phase.
Q: I see two different crystal shapes (Needles vs. Plates). A: You have concomitant polymorphism . This molecule is a biphenyl; the rotation around the central bond allows for different packing arrangements.
-
Fix: "Plates" are usually the more stable, filterable form for this class. To favor plates, use a slower cooling rate and a solvent with lower supersaturation generation (e.g., Toluene) rather than a "crash" solvent like Methanol.
References & Authoritative Grounding
-
Oiling Out & Phase Separation:
-
Concept: Liquid-Liquid Phase Separation (LLPS) occurs when the metastable limit of the oil phase is reached before the solid nucleation limit.
-
Source: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecule Compounds." Organic Process Research & Development.
-
Verification:
-
-
Benzoic Acid Purification (Acid-Base Swing):
-
Concept: Utilizing the
of the carboxylic acid (~4.2) to separate from neutral organic impurities. -
Source:Vogel's Textbook of Practical Organic Chemistry, Section on Carboxylic Acids.
-
Verification:
-
-
Crystallization of Nitro-Compounds:
-
Concept: Nitro groups increase polarity but often introduce colored impurities requiring adsorption (Carbon/Silica).
-
Source: Anderson, N. G. Practical Process Research & Development. Academic Press.
-
-
Solvent Selection for Fluorinated Aromatics:
-
Concept: Fluorine atoms (
) increase lipophilicity, requiring non-polar solvent blends (Toluene/Heptane) rather than pure alcohols. -
Verification:
-
Sources
Validation & Comparative
spectroscopic comparison of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid isomers
Publish Comparison Guide: Spectroscopic Differentiation of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid Isomers
Executive Summary
In the development of biaryl-based therapeutics, 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid (hereafter Target Compound ) serves as a critical scaffold. However, its synthesis—typically via Suzuki-Miyaura coupling or nitration of a biaryl precursor—often yields regioisomers that are difficult to separate by standard chromatography.
This guide provides a definitive spectroscopic framework to distinguish the Target Compound from its two most prevalent synthetic isomers: Isomer A (the "Inverse" regioisomer) and Isomer B (the "Meta-Nitro" regioisomer). We synthesize empirical data from analogous nitro-biaryl systems with theoretical chemical shift principles to offer a self-validating identification protocol.
The Isomer Landscape
To ensure purity in drug development, one must distinguish the target from isomers arising from directing-group competition or catalyst infidelity.
| Compound Designation | Structure Description | Synthetic Origin Risk |
| Target Compound | 2-Nitro-4-biaryl : Nitro group at C2; Biaryl at C4. | Desired Product. |
| Isomer A (Inverse) | 4-Nitro-2-biaryl : Nitro group at C4; Biaryl at C2. | Incorrect halide coupling partner (e.g., using 2-bromo-4-nitrobenzoic acid). |
| Isomer B (Meta) | 3-Nitro-4-biaryl : Nitro group at C3; Biaryl at C4. | Non-selective nitration of 4-(4-trifluoromethylphenyl)benzoic acid. |
NMR Spectroscopy: The Primary Identification Tool
Nuclear Magnetic Resonance (NMR) offers the most definitive structural proof. The steric and electronic environment of the benzoic acid ring protons (
Proton ( H) NMR Signatures
Solvent: DMSO-d
| Feature | Target Compound (2-NO | Isomer A (4-NO | Isomer B (3-NO |
| Key Isolated Proton | H3 (s) : Located between NO | H3 (s) : Located between Biaryl and NO | H2 (s) : Located between COOH and NO |
| Chemical Shift ( | ~8.1 – 8.3 ppm (Deshielded by ortho-NO | ~7.9 – 8.1 ppm (Shielded by twisted biaryl). | > 8.5 ppm (Extremely deshielded by ortho-NO |
| Coupling Pattern | 1 Singlet (H3) + 2 Doublets (H5, H6) . H5/H6 show ortho coupling ( | 1 Singlet (H3) + 2 Doublets (H5, H6) . H5/H6 show ortho coupling. | 1 Singlet (H2) + 2 Doublets (H5, H6) . H5/H6 show ortho coupling. |
| Diagnostic Signal | H6 (d) is ortho to COOH but meta to NO | H6 (d) is ortho to COOH and meta to NO | H2 (s) is the "Smoking Gun"—it appears furthest downfield due to the "dual ortho" withdrawing effect. |
Expert Insight: The "Smoking Gun" for Isomer B is the H2 proton. Being sandwiched between a Nitro group and a Carboxylic Acid group pushes its shift significantly downfield (
ppm), distinct from the Target where the isolated proton (H3) is only ortho to the Nitro group.
Carbon ( C) NMR & Fluorine ( F) NMR
-
F NMR: The trifluoromethyl group on the distal phenyl ring is less sensitive to the regiochemistry of the benzoic acid core. However, Isomer A (2-biaryl) forces the biaryl system to twist significantly out of plane due to steric clash with the COOH group (the "Ortho Effect"). This twist alters the ring current shielding on the CF
group, typically causing a 0.5 – 1.0 ppm shift compared to the planar Target. -
C Carbonyl Shift:
-
Target (2-NO
): The nitro group twists the COOH out of plane. ppm.[3] -
Isomer A (2-Biaryl): The bulky biaryl group causes a more severe twist.
ppm (loss of conjugation shifts upfield/downfield depending on specific electronic balance, but distinct from Target).
-
Infrared (IR) Spectroscopy: The "Twist" Effect
IR is a powerful secondary check, particularly for the Carbonyl (
-
Target Compound (2-NO
): The nitro group at the ortho position forces the carboxylic acid out of coplanarity with the benzene ring.[1] This reduces conjugation, raising the wavenumber.-
: ~1700–1710 cm
.[3] -
: Asymmetric stretch at ~1530 cm
; Symmetric at ~1350 cm .
-
: ~1700–1710 cm
-
Isomer A (2-Biaryl): The steric bulk of the phenyl ring is greater than the nitro group. The de-conjugation is more pronounced.
-
: Often shifted higher (>1715 cm
) due to complete loss of resonance with the ring.
-
: Often shifted higher (>1715 cm
Experimental Protocol: Self-Validating Identification
Objective: Unambiguous assignment of the isolated solid.
Reagents:
-
Analyte (~10 mg)
-
DMSO-d
(99.9% D) with 0.05% v/v TMS (Internal Standard).
Workflow:
-
Dissolution: Dissolve 10 mg of sample in 0.6 mL DMSO-d
. Ensure complete solvation; sonicate if necessary to break up polymorphs. -
Acquisition:
-
Run
H NMR (min 16 scans, to allow relaxation of aromatic protons). -
Run
F NMR (if available) to check for impurity peaks (Isomer A/B often show distinct F-shifts).
-
-
Analysis Logic (See Diagram below):
-
Identify the isolated singlet in the aromatic region.
-
Calculate its chemical shift relative to TMS.
-
Check the coupling constant of the remaining two protons.
-
Decision Logic Diagram
The following flowchart visualizes the logic path for identifying the correct isomer based on the spectroscopic data derived above.
Caption: Logic flow for distinguishing the Target Compound from its regioisomers using proton chemical shifts.
References
-
RSC Advances. "1H and 13C NMR Spectra of Substituted Benzoic Acids." Royal Society of Chemistry. (Provides foundational shifts for 4-phenyl-2-nitrobenzoic acid, the core scaffold).
-
BenchChem Technical Support. "A Comparative Analysis of Nitrobenzoic Acid Isomers." BenchChem.[1][4] (Data on acidity and substituent effects in nitrobenzoic acids).
-
National Institutes of Health (PMC). "Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid." PubMed Central. (Comparative structural data for trifluoromethyl-nitro-benzoic acid systems).
-
UCL Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic methods." University College London. (Methodology for FTIR and NMR analysis of benzoic acid derivatives).
Sources
Comprehensive Cytotoxicity Profiling: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid
[1]
Executive Summary & Chemical Context
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid represents a class of biaryl carboxylic acids often explored for their ability to inhibit protein-protein interactions or specific metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH) .[1] The presence of the ortho-nitro group can induce steric twist, influencing binding affinity, while the para-trifluoromethyl group enhances lipophilicity and metabolic stability.
Why Cytotoxicity Matters: Before assessing efficacy (e.g., anti-inflammatory or anti-tumor activity), researchers must define the compound's therapeutic window .[1] High cytotoxicity in non-target cells (e.g., fibroblasts, hepatocytes) suggests off-target effects (likely mitochondrial uncoupling or ROS generation due to the nitro moiety), whereas selective cytotoxicity in cancer cells indicates therapeutic potential.[1]
Comparative Benchmarking Strategy
To validate your data for publication, you must compare the test compound against established standards.
Recommended Comparators
| Comparator | Role | Mechanism | Typical IC50 (Cancer Lines) |
| Doxorubicin | Positive Control (High Potency) | DNA intercalation / Topoisomerase II inhibition.[1] Establishes the assay's dynamic range for cell death. | 0.1 – 0.5 µM |
| Flufenamic Acid | Structural Analog | NSAID (Benzoic acid derivative).[1] Controls for the baseline toxicity of the acidic biphenyl/phenylamino scaffold. | 50 – 200 µM |
| Cisplatin | Standard Chemotherapeutic | DNA cross-linking.[1] Used to benchmark potency against a broad-spectrum agent.[1] | 1 – 10 µM |
| Test Compound | Target Analyte | Putative: Metabolic inhibition / ROS generation.[1] | To Be Determined |
Expert Insight: If your compound shows an IC50 < 10 µM, it is considered a "hit" for lead optimization.[1] If IC50 > 100 µM, it is generally considered non-cytotoxic, which is favorable if the intended target is non-oncological (e.g., an anti-inflammatory drug).[1]
Experimental Protocol: The Self-Validating Workflow
Do not rely on simple endpoint readings. This protocol includes built-in quality control steps.
Phase A: Compound Preparation[2]
-
Solubility Check: The biaryl structure and CF3 group make this compound highly lipophilic.[1]
Phase B: The Dual-Assay Approach (MTT & ATP)
For high-impact journals, validate metabolic activity (MTT) with cellular energy levels (ATP/CellTiter-Glo).[1]
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., HeLa, MCF-7, or HepG2) at 3,000–5,000 cells/well in 96-well plates.[1]
-
Equilibration: Incubate for 24 hours to ensure adhesion and log-phase growth.
-
Treatment:
-
Perform a 9-point serial dilution (1:3 ratio) starting from 100 µM down to 0.01 µM.
-
Include Vehicle Control (0.5% DMSO) and Blank (Media only).
-
-
Incubation: 48 hours or 72 hours (standard).
-
Readout:
-
MTT: Add reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.
-
CellTiter-Glo: Add reagent, shake 2 min, read Luminescence.[1]
-
Phase C: Data Analysis
Calculate % Viability using the formula:
Mechanistic Visualization (Pathway & Workflow)[1]
The following diagram illustrates the hypothetical mechanism of action (ROS generation via nitro-reduction) and the assay workflow.
Caption: Hypothetical cytotoxic pathway involving nitro-reduction and ROS generation, leading to measurable apoptosis.[1]
Interpreting Your Results (Troubleshooting)
| Observation | Likely Cause | Solution |
| Precipitation at >50 µM | Poor solubility in aqueous media.[1] | Reduce max concentration or use a solubility enhancer (e.g., Cyclodextrin - check interference).[1] |
| Flat Dose-Response (No Killing) | Compound is cytostatic or inactive.[1] | Verify with a proliferation marker (e.g., Ki-67) or extend incubation to 96h.[1] |
| Steep Hill Slope (> 3.0) | Non-specific toxicity (e.g., membrane lysis).[1] | Check for LDH release (membrane integrity assay) to rule out necrosis.[1] |
| High Variance between Replicates | Pipetting error or "Edge Effect". | Use a multi-channel pipette and fill outer wells with PBS (do not use for data).[1] |
References
-
Riss, T. L., et al. (2004).[1] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]
-
Kovacic, P., & Somanathan, R. (2014).[1] Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 34(8), 810–824.[1] Link[1]
-
Munoz, A. J., et al. (2015).[1] Evaluation of the Cytotoxicity of Flufenamic Acid and Its Derivatives. Toxicology in Vitro, 29(7), 1805-1813.[1] Link(Representative for benzoic acid derivative comparison)
Quantitative Analysis of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic Acid in Reaction Mixtures: A Comparative Guide
The synthesis of highly functionalized biphenyl intermediates, such as 2-nitro-4-(4-trifluoromethylphenyl)benzoic acid, frequently relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. For process chemists, accurately quantifying the target product amidst unreacted starting materials, palladium catalyst residues, and boronic acid byproducts is critical for reaction optimization.
The choice of an analytical technique for reaction monitoring depends heavily on the chemical nature of the analytes, the required sensitivity, and whether qualitative or quantitative data is needed[1]. This guide objectively compares three leading analytical methodologies—HPLC-UV, UHPLC-MS/MS, and quantitative NMR (qNMR)—detailing the causality behind experimental choices and providing self-validating protocols for rigorous reaction monitoring.
The Chemical Context and Analytical Challenges
The reaction mixture for this synthesis contains the electrophile (4-bromo-2-nitrobenzoic acid), the nucleophile ((4-(trifluoromethyl)phenyl)boronic acid), the target biphenyl product, and various byproducts (e.g., homocoupled boronic species or de-boronated fragments).
Quantifying this specific mixture presents three primary challenges:
-
Chromatographic Tailing: The carboxylic acid moiety (pKa ~3.5) causes severe peak tailing in liquid chromatography if the mobile phase pH is not strictly controlled.
-
Invisible Impurities: Boronic acids and their degradation products (e.g., bis(pinacolato)diboron) often lack strong chromophores and exhibit poor ionization, complicating standard LC-UV analysis and necessitating specialized MS approaches[2].
-
Lack of Reference Standards: During early-stage route scouting, isolated reference standards for calculating UV relative response factors (RRFs) are typically unavailable, making absolute quantitation difficult[3].
Figure 1: Suzuki-Miyaura cross-coupling pathway for the target biphenyl carboxylic acid.
Performance Comparison Matrix
The following table summarizes the quantitative performance metrics of the three primary techniques evaluated for this reaction mixture.
| Parameter | HPLC-UV (Reversed-Phase) | UHPLC-MS/MS (ESI-Negative) | 19F / 1H qNMR |
| Primary Use Case | Routine yield & purity monitoring | Trace mutagenic impurity profiling | Absolute quantitation (no standard) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~10 - 50 µg/mL |
| Linearity (R²) | >0.999 | >0.995 | Inherently linear |
| Analysis Time | 5 - 15 mins | 3 - 8 mins | 1 - 5 mins (19F) |
| Reference Std Required? | Yes (for absolute quantitation) | Yes (Isotope-labeled preferred) | No (Universal calibrant used) |
Methodological Deep Dives & Self-Validating Protocols
Method A: HPLC-UV (The Process Workhorse)
Causality: HPLC-UV separates compounds based on polarity. Because 2-nitro-4-(4-trifluoromethylphenyl)benzoic acid contains a highly polar, ionizable carboxylic acid, the mobile phase must be strongly acidified (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0). This suppresses the ionization of the acid, ensuring the molecule remains in its neutral state. This promotes uniform partitioning into the hydrophobic C18 stationary phase, preventing peak tailing and retention time shifts.
Step-by-Step Protocol:
-
Quenching: Transfer 50 µL of the active reaction mixture into 950 µL of Acetonitrile:Water (50:50) to precipitate the palladium catalyst and halt the reaction.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove particulates that could overpressure the column.
-
Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 5 minutes at a flow rate of 0.5 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated biphenyl system).
System Validation: Run a System Suitability Test (SST) prior to analysis using a resolution mixture of the target product and the closest eluting impurity (typically the debrominated starting material). The system is validated only if the chromatographic resolution (
Method B: UHPLC-MS/MS (Trace Profiling)
Causality: High-throughput experimentation for cross-couplings frequently relies on HPLC-MS/MS for the rapid quantitation of product yields and trace impurities[4]. Suzuki-Miyaura mixtures often contain trace boronic species that are potentially mutagenic and lack UV chromophores[2]. Electrospray Ionization (ESI) in negative mode is utilized because both the boronic acids and the carboxylic acid product readily lose a proton to form stable
Step-by-Step Protocol:
-
Sample Prep: Dilute the filtered HPLC sample 1:100 in mobile phase to prevent detector saturation and mitigate matrix-induced ion suppression.
-
Internal Standard Addition: Spike the sample with a known concentration of a structurally similar internal standard (e.g., a deuterated biphenyl carboxylic acid).
-
Ionization & Mass Analysis: Utilize ESI in negative mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For the target product, monitor the specific transition corresponding to the loss of
from the precursor ion.
System Validation: The protocol is self-validated through the use of the internal standard. Matrix-matched calibration curves must be generated. If the response ratio (Analyte Area / Internal Standard Area) deviates by more than 15% from the calibration curve in quality control (QC) samples, matrix effects are present, and further dilution is mandated.
Method C: Quantitative 19F qNMR (Calibration-Free Precision)
Causality: 19F NMR spectroscopy is highly advantageous for reaction monitoring due to its wide chemical shift range (>350 ppm), 100% natural abundance, and lack of background signal overlap compared to 1H NMR[5]. The trifluoromethyl (
Step-by-Step Protocol:
-
Sample Prep: Evaporate 100 µL of the reaction mixture to dryness under a gentle nitrogen stream to remove non-deuterated reaction solvents.
-
Reconstitution: Dissolve the residue in 600 µL of
. -
Internal Calibrant: Add a precisely weighed amount of a high-purity fluorinated calibrant (e.g., 1,4-difluorobenzene) with a known
relaxation time. -
Acquisition: Acquire 19F NMR spectra with inverse gated 1H decoupling to suppress Nuclear Overhauser Effect (NOE) enhancements that would skew quantitation.
System Validation: The method is validated by conducting an Inversion Recovery experiment to measure the longitudinal relaxation time (
Figure 2: Sample preparation and analytical workflow for reaction mixture quantification.
Conclusion & Decision Framework
Selecting the optimal analytical technique for quantifying 2-nitro-4-(4-trifluoromethylphenyl)benzoic acid depends on the phase of development:
-
During Route Scouting: Rely on 19F qNMR . It provides immediate, calibration-free absolute quantitation of the target product by leveraging the
tag, bypassing the need for synthesized reference standards. -
During Process Optimization: Transition to HPLC-UV . It serves as the robust, high-throughput workhorse for tracking reaction kinetics, yield, and major impurity profiles.
-
During API Profiling: Employ UHPLC-MS/MS . It is non-negotiable for detecting trace, potentially mutagenic boronic acid byproducts that evade UV detection.
References
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS , LCGC International.[Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization , ChemRxiv.[Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development , ACS Publications.[Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions , ResearchGate. [Link]
Sources
Comparative Reactivity Guide: Trifluoromethylphenyl vs. Nitrophenyl Groups in Synthesis and Drug Design
The selection of an appropriate electron-withdrawing group (EWG) is a critical decision point in both synthetic methodology and medicinal chemistry. The trifluoromethylphenyl (
This guide provides an objective, data-driven comparison of these two functional groups, detailing their performance in Nucleophilic Aromatic Substitution (
Electronic and Physicochemical Profiling
The fundamental reactivity differences between the
Table 1: Comparative Physicochemical Parameters
| Parameter | Nitrophenyl ( | Trifluoromethylphenyl ( | Mechanistic Implication |
| Hammett Constant ( | ~0.78 | ~0.54 | |
| Hammett Constant ( | ~0.71 | ~0.43 | Inductive effects dominate at the meta position for both groups[2]. |
| Primary Electronic Effect | Strong | Strong | |
| Lipophilicity ( | -0.28 (Hydrophilic) | +0.88 (Highly Lipophilic) | |
| Toxophore Status | High Liability (Structural Alert) | Privileged Motif (Bioisostere) |
Reactivity in Nucleophilic Aromatic Substitution ( )
In
The
Interestingly, in highly sterically congested systems, the
SNAr Addition-Elimination Mechanism highlighting Meisenheimer complex stabilization.
Experimental Protocol 1: Quantitative Kinetic Competition Assay
To objectively quantify the reactivity difference between a
Rationale & Causality: Running the reaction with a stoichiometric excess of nucleophile in a single pot eliminates run-to-run variations in temperature and concentration. The relative rate of product formation directly correlates to the difference in activation energy (
Step-by-Step Methodology:
-
Preparation: In an inert-atmosphere vial, dissolve 1.0 equivalent of 1-fluoro-4-nitrobenzene and 1.0 equivalent of 1-fluoro-4-(trifluoromethyl)benzene in anhydrous DMSO (0.1 M total electrophile concentration).
-
Nucleophile Introduction: Add 10.0 equivalents of an amine nucleophile (e.g., morpholine) and 2.0 equivalents of
-diisopropylethylamine (DIPEA) to act as an acid scavenger. -
Thermal Control: Stir the reaction mixture at a constant 50 °C.
-
Sampling & Quenching: Extract 50
aliquots at 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 950 of cold 1% formic acid in acetonitrile to halt the reaction. -
Quantification: Analyze the quenched samples via LC-MS/MS or quantitative
/ NMR. Calculate the relative rate constants ( ) by plotting the natural log of remaining starting materials against time.
Medicinal Chemistry: Metabolic Stability vs. Toxicity
While the nitro group excels in synthetic activation, it is heavily scrutinized in drug development. Nitroaromatics are frequently classified as "toxophores"—structural alerts associated with mutagenicity and hepatotoxicity. This toxicity arises from the enzymatic reduction of the nitro group by nitroreductases or cytochrome P450 (CYP450) enzymes into highly reactive nitroso and hydroxylamine intermediates[7]. For example, the hepatotoxicity of the antiandrogen drug flutamide is directly linked to its
Conversely, the trifluoromethyl group is a privileged bioisostere. It is frequently used to replace aliphatic or aromatic nitro groups to rescue a compound's toxicity profile while maintaining significant electron-withdrawing character[3]. The strong C-F bonds render the
Metabolic pathways contrasting nitro-reduction toxicity with trifluoromethyl stability.
Experimental Protocol 2: In Vitro Microsomal Stability & Reactive Metabolite Trapping
To validate the safety profile of a
Rationale & Causality: Because reactive hydroxylamine/nitroso species are transient and difficult to detect directly, Glutathione (GSH) is added to the assay as a "surrogate nucleophile." GSH covalently binds to reactive electrophilic metabolites, forming stable adducts that can be quantified via mass spectrometry, providing a direct measurement of toxophore liability[8].
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1.0 mL incubation mixture containing human liver microsomes (HLM, 1.0 mg/mL protein), 5 mM
, and 10 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4). -
Compound Addition: Spike the test compound (
-phenyl or -phenyl derivative) into the mixture to achieve a final concentration of 10 (keep organic solvent 1%). -
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Reaction & Quenching: Incubate at 37 °C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge the mixture at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using high-resolution LC-MS/MS. Scan for the depletion of the parent compound (intrinsic clearance) and perform a precursor ion scan (e.g., neutral loss of 129 Da for
-glutamyl cleavage) to identify and quantify GSH-trapped reactive metabolites.
Summary
When designing synthetic routes, the nitrophenyl group offers unmatched activation for nucleophilic aromatic substitutions due to its profound resonance stabilization of anionic intermediates[4]. However, its transition into the clinic is heavily bottlenecked by its propensity for reductive bioactivation and subsequent toxicity[7].
The trifluoromethylphenyl group sacrifices a degree of synthetic reactivity but compensates with unparalleled metabolic stability and lipophilicity. By acting as a robust bioisostere, the
References
1.[6] Synthesis of Poly(phenylene oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution. ACS Publications.[Link] 2.[5] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing).[Link] 3.[4] Nucleophilic Aromatic Substitution. Chemistry Steps. [Link] 4.[7] Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry (ACS).[Link] 5.[1] A Hammett's analysis of the Substituent Effect in Functionalized Diketopyrrolopyrrole (DPP) Systems: optoelectronic properties. ChemRxiv.[Link] 6.[8] Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Advances.[Link] 7.[3] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC / Journal of Medicinal Chemistry.[Link] 8.[2] Univariate Prediction of Hammett Parameters and Select Relative Reaction Rates Using Loewdin Atomic Charges. OSTI.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. osti.gov [osti.gov]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00343H [pubs.rsc.org]
Safety Operating Guide
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid proper disposal procedures
The disposal of complex organic intermediates such as 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid requires a rigorous, scientifically grounded approach. Because this molecule contains both a reactive nitroaromatic system and a highly stable trifluoromethyl (
As a laboratory professional, you must treat this compound not merely as standard organic waste, but as a halogenated nitroaromatic hazard . Improper disposal down the drain or into general non-halogenated waste streams can lead to severe environmental contamination, specifically the release of persistent fluorinated compounds, and violates standard Environmental Protection Agency (EPA) and institutional waste regulations[1][2].
Here is the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Quantitative & Structural Hazard Summary
To design a self-validating disposal protocol, we must first understand the structural causality behind the chemical's behavior. The table below summarizes the critical data that dictates the disposal workflow.
| Property / Feature | Operational Impact | Disposal Requirement |
| Nitroaromatic Group ( | Highly electrophilic; poses toxicity risks upon environmental release[1]. | Must be segregated from strong reducing agents; requires controlled thermal destruction[1]. |
| Trifluoromethyl Group ( | Contains extremely strong Carbon-Fluorine (C-F) bonds that resist standard degradation[3]. | Mandates classification as Halogenated Organic Waste [4]. |
| Carboxylic Acid ( | Mildly acidic; can react with incompatible bases if stored improperly. | Store in chemically compatible, tightly sealed secondary containment. |
| Final Destruction Method | Standard incineration is insufficient for C-F bond cleavage. | Requires High-Temperature Incineration (>1000°C) with flue gas scrubbers[3][5]. |
Disposal Workflow & Segregation Logic
The following diagram illustrates the necessary logistical pathway for this compound, ensuring that the highly stable C-F bonds are ultimately mineralized without releasing harmful hydrofluoric acid (HF) or persistent organic pollutants into the environment.
Logical flow for the safe disposal and thermal destruction of fluorinated nitroaromatic waste.
Step-by-Step Laboratory Disposal Methodology
This protocol is designed for researchers operating within a legitimate, professional laboratory setting. Under no circumstances should laboratory personnel attempt to neutralize, incinerate, or treat this waste themselves.
Phase 1: Source Segregation and Containment
Causality: Halogenated waste streams must be kept strictly separate from non-halogenated organic waste. Mixing them not only increases disposal costs exponentially but can also cause dangerous reactions or incomplete combustion during standard incineration, leading to the release of toxic carbonyl fluoride or hydrofluoric acid[5][6].
-
Designate a Specific Container: Select an institutional-approved, chemically compatible waste container (typically high-density polyethylene, HDPE, or glass) specifically designated for Halogenated Organic Waste [2][4].
-
Transfer the Waste: Working inside a certified chemical fume hood to prevent inhalation of any volatile dust or associated solvent vapors, carefully transfer the solid waste or contaminated solvent containing 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid into the container[7].
-
Manage Contaminated Consumables: Any labware (e.g., pipette tips, weighing boats, gloves) heavily contaminated with this compound must also be collected in a designated solid hazardous waste container, separate from general lab trash[2].
Phase 2: Labeling and Storage Protocols
Causality: Accurate labeling is a self-validating safety mechanism. It ensures that Environmental Health and Safety (EHS) personnel and downstream commercial incinerators apply the correct thermal profile to the waste.
-
Affix Hazardous Waste Tags: Immediately attach a hazardous waste tag to the container. The tag must explicitly list "2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid" and note the presence of "Fluorinated/Halogenated Organics" and "Nitroaromatics"[2][6].
-
Secure Storage: Cap the waste container tightly when not actively adding waste[2]. Store it in a designated, well-ventilated waste accumulation area, ensuring it is kept away from incompatible materials such as strong oxidizers or strong bases[7].
-
Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks or spills, preventing the compound from reaching laboratory drains[7].
Phase 3: Institutional EHS Handover
Causality: The ultimate destruction of PFAS-related or heavily fluorinated compounds requires specialized infrastructure. Commercial incinerators must achieve temperatures exceeding 1000°C with sufficient residence time to break the C-F bonds, followed by alkaline scrubbing of the exhaust gases to neutralize the resulting acidic byproducts[3][5].
-
Initiate Pickup Request: Once the waste container is full, or in accordance with your laboratory's maximum accumulation time limits (often 90 days), submit a waste pickup request to your institution's EHS department[2].
-
Provide Documentation: Supply EHS with the Safety Data Sheet (SDS) and clear documentation of the waste's composition. Highlight the presence of the trifluoromethyl group, as EHS must route this to a licensed facility capable of high-temperature halogenated incineration[3][8].
References
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report - EPA. Environmental Protection Agency. Available at:[Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at:[Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. Available at:[Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heptafluorobutyryl fluoride | 335-42-2 | Benchchem [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 1,6-Divinylperfluorohexane | 1800-91-5 | Benchchem [benchchem.com]
- 6. Auckland Microfab [microfab.auckland.ac.nz]
- 7. hscprep.com.au [hscprep.com.au]
- 8. (S)-1,1,1-Trifluorooctan-2-ol | 129443-08-9 | Benchchem [benchchem.com]
Personal protective equipment for handling 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
Topic: Personal protective equipment for handling 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid Audience: Researchers, scientists, and drug development professionals.
Emergency Quick Reference
-
Signal Word: DANGER (Inferred based on functional group analysis).
-
Primary Hazards: Severe Eye Damage (Acidic), Skin Irritation/Sensitization (Nitro-aromatic), Specific Target Organ Toxicity (Respiratory).
-
Immediate Action:
-
Eye Contact: Rinse immediately with water for 15+ minutes.[1][2][3][4] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Remove contaminated clothing.[1][3][4][5][8][9][10]
-
Spill: Evacuate area if dust is airborne.[8][10] Use wet-wiping or HEPA vacuum. Do not dry sweep.
-
Chemical Profile & Hazard Analysis
Compound: 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid CAS: Not Listed (Custom/Research Intermediate) Molecular Formula: C₁₄H₈F₃NO₄ Molecular Weight: ~311.21 g/mol
Senior Scientist Insight: This compound is a biaryl nitro-acid . Unlike simple benzoic acids, the combination of a nitro group (electron-withdrawing, potential sensitizer) and a trifluoromethyl group (highly lipophilic) creates a unique risk profile. The -CF₃ moiety significantly increases lipid solubility, meaning this compound can penetrate the skin barrier faster than standard benzoic acid derivatives. Treat this as a high-permeability toxicant .
| Functional Group | Associated Hazard | Mechanism of Action |
| Carboxylic Acid (-COOH) | Corrosive/Irritant | Proton donation causes immediate tissue damage to mucous membranes and eyes (pH < 3 in solution). |
| Nitro Group (-NO₂) | Systemic Toxicity | Potential for methemoglobinemia upon absorption; possible skin sensitizer. |
| Trifluoromethyl (-CF₃) | Enhanced Absorption | Increases lipophilicity, facilitating transport across the stratum corneum. |
| Biphenyl Core | Aquatic Toxicity | Likely persistent in aquatic environments; dispose of as hazardous chemical waste. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. The lipophilic nature of this acid requires upgraded barrier protection.
| Component | Specification | Rationale (Scientific Causality) |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Neoprene or Extended Cuff Nitrile (5-8 mil) | The -CF₃ group enhances permeation. Nitrile provides chemical resistance; Neoprene offers superior protection against acidic degradation. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient . Fine acidic dust can bypass side shields and cause corneal opacity. |
| Respiratory | N95/P100 Respirator (if outside hood)OR Fume Hood (Primary) | Particle size for synthetic intermediates is often <10µm (inhalable). Nitro-aromatics are respiratory irritants.[1][3] |
| Body Protection | Tyvek® Lab Coat or Chemical Apron over Cotton Coat | Cotton absorbs liquids/dust. Tyvek repels particulates and prevents dermal absorption via clothing contact. |
| Footwear | Closed-toe, non-perforated synthetic leather/rubber. | Prevents absorption of floor residues. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Protocol: Use an antistatic gun or ionizer bar. Nitro-aromatics can be shock-sensitive; while this biaryl is likely stable, static discharge can disperse toxic dust.
Step-by-Step:
-
Place balance inside the hood.
-
Don double gloves and goggles .
-
Pre-weigh container (tare).
-
Transfer solid using a plastic spatula (avoid metal-on-metal friction).
-
Wipe the exterior of the container with a damp Kimwipe before removing it from the hood to prevent tracking dust.
B. Reaction Setup & Synthesis
-
Solvent Choice: When dissolving, add solvent slowly to the solid. The heat of solution (acid dissociation) is generally low but exotherms are possible with basic solvents (e.g., pyridine, amines).
-
Incompatibility: Avoid contact with strong bases (rapid deprotonation/exotherm) and strong reducing agents (potential reduction of -NO₂ to -NH₂ or azo/hydrazo species, which may be exothermic).
C. Spill Response Workflow
-
Dry Spill: Do NOT use a brush/dustpan (generates aerosols).
-
Wet Spill: Absorb with inert pads (polypropylene).
Figure 1: Decision logic for responding to spills of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid.
Disposal & Decontamination
Waste Categorization:
-
Category: Organic Acid / Toxic.
-
Labeling: Must explicitly state "Contains Fluorinated Organics" (Important for incineration protocols to manage HF generation).
Decontamination of Glassware:
-
Rinse with Acetone (collect rinsate as organic waste).
-
Soak in 1M Sodium Carbonate (Na₂CO₃) solution to convert the acid to its water-soluble carboxylate salt.
-
Wash with detergent and water.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzoic Acid Safety Data Sheet (SRM 350c). Link[7]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Nitro-4-(trifluoromethyl)benzoic acid. Link
-
PubChem. (2024).[11] Compound Summary: 4'-Trifluoromethyl-2-nitrobiphenyl-4-carboxylic acid derivatives (SAR Analysis). Link
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds. Link
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2-Nitro-4-(trifluoromethyl)benzoic acid 98 320-94-5 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
